Kanamycin sulfate
Description
Kanamycin A sulfate is an aminoglycoside sulfate salt. It has a role as an antibacterial drug. It contains a kanamycin A.
Antibiotic complex produced by Streptomyces kanamyceticus from Japanese soil. Comprises 3 components: kanamycin A, the major component, and kanamycins B and C, the minor components.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGSFOGFJDDHP-KMCOLRRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94108-19-7, 94237-36-2 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1047524 | |
| Record name | Kanamycin A sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin disulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin A sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kanamycin sulfate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kanamycin A sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kanamycin sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kanamycin A sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kanamycin sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KANAMYCIN A SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Kanamycin Sulfate's Mechanism of Action on the 30S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanamycin, an aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. This guide provides a detailed examination of the molecular interactions and functional consequences of kanamycin binding to the 30S subunit. It delves into the specific binding sites, the multifaceted disruption of protein synthesis, and the primary mechanisms of bacterial resistance. This document also includes a compilation of quantitative data on kanamycin's activity and detailed protocols for key experimental assays relevant to its study.
Introduction
Kanamycin is a broad-spectrum aminoglycoside antibiotic isolated from Streptomyces kanamyceticus.[1] Its clinical efficacy stems from its ability to irreversibly bind to the bacterial ribosome, leading to cell death.[2] Understanding the precise mechanism of action at the molecular level is crucial for combating the growing threat of antibiotic resistance and for the development of novel antimicrobial agents. This guide focuses on the interaction between kanamycin sulfate and the 30S ribosomal subunit, the primary target of its antibacterial activity.
The 30S Ribosomal Subunit: Kanamycin's Target
The bacterial 70S ribosome is composed of two subunits: the large 50S subunit and the small 30S subunit. The 30S subunit plays a pivotal role in the initiation of translation and the decoding of the messenger RNA (mRNA) template. It is primarily composed of 16S ribosomal RNA (rRNA) and numerous ribosomal proteins.
Mechanism of Action
Kanamycin's bactericidal action is a multi-step process that ultimately disrupts protein synthesis, leading to the accumulation of nonfunctional or toxic proteins and subsequent cell death.[2][3]
Binding to the 30S Subunit
Kanamycin, a 4,6-disubstituted 2-deoxystreptamine aminoglycoside, specifically binds to the A-site (aminoacyl-tRNA site) on the 16S rRNA of the 30S ribosomal subunit.[1][3][4] This binding pocket is a highly conserved region, explaining kanamycin's broad spectrum of activity against many bacterial species. The interaction involves hydrogen bonding between the amino and hydroxyl groups of kanamycin and the nucleotides of the 16S rRNA, particularly around helix 44 (h44).[5][6]
Disruption of Protein Synthesis
The binding of kanamycin to the A-site interferes with several key stages of protein synthesis:
-
Inhibition of Initiation Complex Formation: Kanamycin can prevent the proper assembly of the initiation complex, which is the first step in protein synthesis, thereby halting the entire process before it begins.[3][7]
-
Induction of mRNA Misreading: A primary consequence of kanamycin binding is the misreading of the mRNA codon by the aminoacyl-tRNA.[2][3][4] The binding of the antibiotic induces a conformational change in the A-site, forcing two critical adenine residues (A1492 and A1493) to flip out from helix 44. This conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, thus lowering the fidelity of tRNA selection and leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[5] This results in the synthesis of aberrant and nonfunctional proteins.[2]
-
Inhibition of Translocation: Kanamycin also hinders the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[3][8] By stabilizing a particular conformation of the ribosome, kanamycin impedes the movement of the tRNAs and mRNA, effectively stalling protein synthesis.[8]
The following diagram illustrates the core mechanism of action of kanamycin on the 30S ribosomal subunit.
Caption: Kanamycin's mechanism of action on the 30S ribosomal subunit.
Quantitative Data
The following table summarizes key quantitative data related to the interaction of kanamycin and other aminoglycosides with the bacterial ribosome.
| Antibiotic/Parameter | Value | Organism/System | Reference |
| Kanamycin B | |||
| Dissociation Constant (Kd) for 16S rRNA A-site | 9.98 µM | Escherichia coli (in vitro) | [9] |
| Arbekacin (Kanamycin B derivative) | |||
| Half-maximal Inhibitory Concentration (IC50) | 125 nM | E. coli reconstituted translation system | [7] |
| Tobramycin | |||
| Dissociation Constant (Kd) for 16S rRNA A-site | 0.2 ± 0.2 µM | Escherichia coli (in vitro) | [2] |
| Neomycin B | |||
| Dissociation Constant (Kd) for 16S rRNA A-site | 0.3 ± 0.1 µM | Escherichia coli (in vitro) | [2] |
| Paromomycin | |||
| Dissociation Constant (Kd) for 16S rRNA A-site | 5.4 ± 1.1 µM | Escherichia coli (in vitro) | [2] |
| mRNA Misreading | |||
| Arbekacin-induced decrease in accuracy (UUC vs. CUC) | ~80,000-fold | E. coli reconstituted translation system | [7] |
Mechanisms of Resistance
Bacterial resistance to kanamycin and other aminoglycosides is a significant clinical challenge. The primary mechanisms of resistance include:
-
Enzymatic Modification: Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome. These enzymes include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).
-
Alteration of the Ribosomal Target: Mutations in the 16S rRNA gene, particularly at the kanamycin binding site, can reduce the antibiotic's affinity for the ribosome. A clinically significant mechanism is the enzymatic methylation of the 16S rRNA at specific nucleotides, such as G1405 or A1408, by 16S rRNA methyltransferases.[4][5] This modification sterically hinders the binding of aminoglycosides.
-
Reduced Permeability and Efflux: Bacteria can develop resistance by decreasing the permeability of their cell membrane to aminoglycosides or by actively pumping the antibiotic out of the cell using efflux pumps.
The following diagram illustrates the primary mechanisms of bacterial resistance to kanamycin.
Caption: Mechanisms of bacterial resistance to kanamycin.
Experimental Protocols
Purification of 70S Ribosomes from E. coli
This protocol describes the isolation of translationally active 70S ribosomes.
Materials:
-
E. coli cell paste
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol, and DNase I (1 µg/mL)
-
High Salt Buffer: 20 mM Tris-HCl (pH 7.5), 500 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
Sucrose Cushion: 1.1 M sucrose in High Salt Buffer
-
Resuspension Buffer: 20 mM Tris-HCl (pH 7.5), 60 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Resuspend E. coli cell paste in Lysis Buffer.
-
Lyse cells using a French press or sonication.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Layer the supernatant onto a sucrose cushion in ultracentrifuge tubes.
-
Pellet the ribosomes by ultracentrifugation at 100,000 x g for 16-20 hours at 4°C.
-
Discard the supernatant and gently wash the ribosome pellet with Resuspension Buffer.
-
Resuspend the pellet in Resuspension Buffer.
-
Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = 23 pmol of 70S ribosomes).
-
Aliquot and store the purified ribosomes at -80°C.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay measures the effect of kanamycin on the synthesis of a reporter protein.
Materials:
-
Commercial E. coli based IVTT kit (e.g., PURExpress®)
-
Plasmid DNA encoding a reporter gene (e.g., firefly luciferase or GFP)
-
This compound stock solution
-
Nuclease-free water
-
Microplate reader for luminescence or fluorescence detection
Procedure:
-
Prepare a master mix of the IVTT components according to the manufacturer's instructions.
-
Aliquot the master mix into microplate wells.
-
Add varying concentrations of this compound to the wells. Include a no-antibiotic control and a no-DNA control.
-
Add the reporter plasmid DNA to all wells except the no-DNA control.
-
Incubate the plate at 37°C for 2-4 hours.
-
Measure the reporter signal (luminescence for luciferase, fluorescence for GFP) using a microplate reader.
-
Calculate the percent inhibition of protein synthesis for each kanamycin concentration relative to the no-antibiotic control.
-
Plot the percent inhibition against the logarithm of the kanamycin concentration to determine the IC50 value.
The following diagram outlines the workflow for an in vitro translation inhibition assay.
Caption: Workflow for an in vitro translation inhibition assay.
Ribosome Binding Assay (Filter Binding)
This assay measures the direct binding of radiolabeled kanamycin to the 30S ribosomal subunit.
Materials:
-
Purified 30S ribosomal subunits
-
[3H]-Kanamycin or other radiolabeled aminoglycoside
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10 mM Mg(OAc)2
-
Nitrocellulose and charged nylon membranes
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Set up binding reactions containing a fixed concentration of 30S subunits and varying concentrations of [3H]-kanamycin in Binding Buffer.
-
Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filter the reactions through a dual-membrane system (nitrocellulose followed by charged nylon) under vacuum. Ribosome-bound kanamycin will be retained on the nitrocellulose membrane, while free kanamycin will pass through.
-
Wash the membranes with ice-cold Binding Buffer.
-
Place the nitrocellulose membranes in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [3H]-kanamycin using a scintillation counter.
-
Plot the amount of bound kanamycin against the free kanamycin concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Conclusion
This compound's potent bactericidal activity is a direct result of its high-affinity binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. This interaction triggers a cascade of events, including the inhibition of translation initiation, induction of mRNA misreading, and blockage of translocation, which collectively lead to the production of faulty proteins and bacterial cell death. The emergence of resistance, primarily through enzymatic modification of the antibiotic or alteration of the ribosomal target, underscores the importance of continued research into the molecular details of this interaction. The experimental approaches outlined in this guide provide a framework for further investigation into the mechanism of kanamycin and for the development of novel strategies to overcome antibiotic resistance.
References
- 1. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
What is the primary use of Kanamycin sulfate in molecular biology?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanamycin sulfate, an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, is a cornerstone of molecular biology research.[1] Its primary and most critical application is as a potent selective agent in cloning and genetic engineering experiments.[2][3][4] This guide provides an in-depth overview of the core principles of this compound's use, its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective implementation in the laboratory.
Kanamycin functions by inhibiting protein synthesis in prokaryotic cells, a bactericidal action that makes it highly effective for selecting successfully transformed bacteria harboring a resistance gene.[2][5] The most common resistance gene employed is the neomycin phosphotransferase II (NPTII or neo) gene, often denoted as KanR on plasmids.[2][6] This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase, which inactivates kanamycin by phosphorylation, thereby allowing the transformed cells to proliferate in a selective medium.[2][6]
Mechanism of Action
This compound exerts its bactericidal effect by targeting bacterial ribosomes, the cellular machinery responsible for protein synthesis.[5] The antibiotic irreversibly binds to the 30S ribosomal subunit, a critical component for the initiation and elongation of polypeptide chains.[2][5][7] This binding event disrupts protein synthesis in several ways:
-
Inhibition of Initiation Complex Formation: Kanamycin interferes with the proper assembly of the ribosomal subunits, mRNA, and initiator tRNA, thus preventing the commencement of translation.[5][8]
-
mRNA Misreading: The binding of kanamycin induces a conformational change in the 30S subunit, leading to the misreading of mRNA codons.[5][7] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[2][5]
-
Translocation Inhibition: Kanamycin impedes the movement of the ribosome along the mRNA template, a process known as translocation, which effectively halts protein elongation.[5][8]
The culmination of these disruptive actions on protein synthesis leads to bacterial cell death.[2]
Caption: Mechanism of this compound Action.
Kanamycin Resistance
The primary mechanism of resistance to kanamycin in molecular biology applications is the enzymatic inactivation of the antibiotic.[6] The NPTII gene, when present in a transformed bacterium, produces an aminoglycoside 3'-phosphotransferase.[2] This enzyme catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of the kanamycin molecule, rendering it unable to bind to the bacterial ribosome.[2]
Caption: Kanamycin Resistance Mechanism.
Quantitative Data for this compound Usage
The optimal concentration of this compound can vary depending on the bacterial strain, the type of vector, and the specific application. It is always recommended to perform a titration to determine the ideal concentration for a new experimental system.[2]
| Application | Organism/System | Recommended Working Concentration | Stock Solution Concentration |
| Bacterial Selection (Plasmids) | E. coli | 50 µg/mL | 50 mg/mL in sterile water |
| Bacterial Selection (Cosmids) | E. coli | 20 µg/mL | 50 mg/mL in sterile water |
| Yeast Selection | S. cerevisiae | 50-100 µg/mL | 50 mg/mL in sterile water |
| Mammalian Cell Selection | Various | 200-400 µg/mL | 50 mg/mL in sterile water |
| Plant Tissue Culture | Various | 50-100 µg/mL | 50 mg/mL in sterile water |
Data compiled from multiple sources.[1][2][9][10][11]
Experimental Protocols
Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile 15 mL conical tube or appropriate container
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weigh out 500 mg of this compound powder and transfer it to the sterile conical tube.
-
Add 10 mL of sterile, deionized water to the tube.
-
Vortex or mix thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
Bacterial Transformation and Selection using Kanamycin
This protocol outlines the general steps for transforming competent E. coli with a plasmid containing a kanamycin resistance gene and selecting for transformants.
Materials:
-
Competent E. coli cells (e.g., DH5α)
-
Plasmid DNA with Kanamycin resistance gene
-
SOC medium
-
LB agar plates
-
LB agar plates containing Kanamycin (at the desired final concentration, typically 50 µg/mL)
-
Kanamycin stock solution (50 mg/mL)
-
Ice
-
Water bath at 42°C
-
Incubator at 37°C
-
Sterile microcentrifuge tubes
-
Sterile spreader
Procedure:
-
Thaw a tube of competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA to the competent cells. Gently mix by flicking the tube.
-
Incubate the cell-DNA mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice and incubate for 2 minutes.
-
Add 950 µL of pre-warmed SOC medium to the tube.
-
Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm). This "recovery" period allows the bacteria to express the kanamycin resistance gene.[12][13]
-
Plate 100-200 µL of the transformation mixture onto an LB agar plate containing Kanamycin.
-
Spread the cells evenly over the surface of the agar using a sterile spreader.
-
As a control, plate a portion of the transformation on an LB agar plate without kanamycin to check the viability of the competent cells.
-
Incubate the plates overnight (16-18 hours) at 37°C.
-
Observe the plates for colony growth. Colonies should only appear on the plate containing Kanamycin if the transformation was successful.
Caption: Experimental Workflow for Bacterial Transformation.
Conclusion
This compound is an indispensable tool in molecular biology, primarily serving as a robust selection agent for identifying and isolating successfully transformed cells. Its well-characterized mechanism of action, targeting bacterial protein synthesis, and the availability of a reliable resistance marker make it a staple in cloning, gene expression, and other genetic manipulation techniques. Adherence to established protocols and optimization of working concentrations are critical for achieving reproducible and accurate results in experiments utilizing this compound for selection.
References
- 1. canvaxbiotech.com [canvaxbiotech.com]
- 2. goldbio.com [goldbio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Kanamycin A - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. laboratorynotes.com [laboratorynotes.com]
- 12. Bacterial Transformation - Mix & Go Competent Cells - CHEM 584 [protocols.io]
- 13. home.sandiego.edu [home.sandiego.edu]
The Discovery and Origin of Kanamycin Sulfate from Streptomyces kanamyceticus: A Technical Guide
Abstract
Kanamycin, an aminoglycoside antibiotic of significant clinical importance, was a landmark discovery in the fight against bacterial infections. This technical guide provides a comprehensive overview of the discovery of kanamycin sulfate, its origin from the soil bacterium Streptomyces kanamyceticus, and the scientific underpinnings of its production and mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental processes.
Introduction
The mid-20th century was a golden era for antibiotic discovery, with soil microorganisms proving to be a rich source of novel antimicrobial compounds. It was in this scientific climate that Japanese scientist Hamao Umezawa and his team embarked on a systematic screening of soil actinomycetes. In 1957, their efforts culminated in the isolation of a new, potent antibiotic from a strain of Streptomyces found in the soil of Nagano Prefecture, Japan.[1][2] This bacterium was aptly named Streptomyces kanamyceticus, and the antibiotic it produced was christened kanamycin.[3][4] Kanamycin proved to be a broad-spectrum antibiotic, effective against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[1][5] Its sulfate salt, this compound, became the preferred form for clinical use due to its stability and solubility.[6][7]
The Producing Organism: Streptomyces kanamyceticus
Streptomyces kanamyceticus is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including many clinically useful antibiotics. The strain originally isolated by Umezawa's team, Streptomyces kanamyceticus ATCC 12853, remains a key organism for both research and industrial production of kanamycin.[8] Over the years, various mutant strains have been developed through techniques like UV irradiation and chemical mutagenesis to enhance kanamycin yield.[1][9]
Physicochemical Properties of this compound
Kanamycin is an aminoglycoside antibiotic complex consisting of three main components: kanamycin A, the major and most active component, and two minor components, kanamycin B and C.[10] this compound is a white to off-white, crystalline powder.[11] It is highly soluble in water and practically insoluble in most organic solvents like alcohol, acetone, and chloroform.[12][13]
| Property | Value | Reference |
| Molecular Formula | C18H36N4O11 · H2SO4 | [12] |
| Molecular Weight | 582.58 g/mol | [14] |
| Appearance | White to off-white crystalline powder | [11] |
| Solubility in water | 50 mg/mL | [12][13] |
| pH (1% solution in water) | 6.5 - 8.5 | [12] |
| Melting Point | >250 °C (decomposes) | [11] |
Antimicrobial Spectrum and Mechanism of Action
Kanamycin exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[5] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[11][15] Kanamycin binds irreversibly to the 30S ribosomal subunit of the bacterial ribosome.[11][15][16] This binding interferes with the initiation complex of peptide formation and leads to misreading of the mRNA, resulting in the production of non-functional or toxic proteins, which ultimately leads to bacterial cell death.[4][11]
Minimum Inhibitory Concentrations (MIC) of Kanamycin
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | 4 | [11] |
| Staphylococcus aureus ATCC 29213 | 1-4 | |
| Pseudomonas aeruginosa ATCC 27853 | 8-32 | |
| Klebsiella pneumoniae ATCC 13883 | 1-4 | |
| Enterococcus faecalis ATCC 29212 | >64 | [11] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Biosynthesis of Kanamycin in Streptomyces kanamyceticus
The biosynthesis of kanamycin is a complex process involving a series of enzymatic reactions encoded by a gene cluster within the S. kanamyceticus genome.[17] The pathway begins with the synthesis of the central aminocyclitol core, 2-deoxystreptamine (2-DOS), from D-glucose-6-phosphate.[10] The pathway then diverges into parallel branches due to the substrate flexibility of key glycosyltransferases, ultimately leading to the production of kanamycin A, B, and C.[10][16] Kanamycin A is the main product, while kanamycin B and C are produced as byproducts.[18]
Caption: Simplified Kanamycin Biosynthetic Pathway in S. kanamyceticus.
Experimental Protocols
Fermentation of Streptomyces kanamyceticus
This protocol describes a typical laboratory-scale fermentation process for kanamycin production.
Materials:
-
Streptomyces kanamyceticus (e.g., ATCC 12853)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., containing soluble starch, soybean meal, glucose, yeast extract, and mineral salts)
-
Shaker incubator
-
Fermenter (optional, for larger scale)
Procedure:
-
Inoculum Preparation: Aseptically inoculate a loopful of S. kanamyceticus spores or mycelia from a slant into a flask containing seed culture medium. Incubate at 28-30°C for 48-72 hours with shaking at 200-250 rpm.
-
Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Fermentation: Incubate the production culture at 28-30°C for 5-7 days with vigorous aeration and agitation. Maintain the pH of the culture between 7.0 and 8.0.
-
Monitoring: Periodically take samples to monitor cell growth (e.g., dry cell weight) and kanamycin production (e.g., by bioassay or HPLC).
Isolation and Purification of this compound
This protocol outlines a common method for extracting and purifying kanamycin from the fermentation broth.
Materials:
-
Fermentation broth containing kanamycin
-
Sulfuric acid and sodium hydroxide for pH adjustment
-
Cation-exchange resin (e.g., Amberlite IRC-50)
-
Methanol
-
Activated carbon
-
Filtration apparatus
-
Lyophilizer
Procedure:
-
Harvesting: After fermentation, remove the mycelia and other solid materials from the broth by centrifugation or filtration.
-
Cation-Exchange Chromatography: Adjust the pH of the clarified broth to 7.0-8.0 and pass it through a column packed with a cation-exchange resin. Kanamycin will bind to the resin.
-
Washing: Wash the column with deionized water to remove impurities.
-
Elution: Elute the bound kanamycin from the resin using a dilute acid solution (e.g., 0.5 N H₂SO₄).
-
Neutralization and Decolorization: Neutralize the eluate with a base (e.g., NaOH) and decolorize it by treating with activated carbon.
-
Concentration: Concentrate the decolorized solution under reduced pressure.
-
Precipitation and Crystallization: Add methanol to the concentrated solution to precipitate crude this compound. The crude product can be further purified by recrystallization from an aqueous methanol solution.
-
Drying: Dry the purified this compound crystals under vacuum or by lyophilization to obtain a fine powder.
Caption: Experimental Workflow for this compound Isolation.
Conclusion
The discovery of kanamycin from Streptomyces kanamyceticus represents a significant milestone in the history of antibiotics. Its broad-spectrum activity and well-characterized properties have made it an invaluable tool in both clinical medicine and molecular biology research. This guide has provided a detailed overview of the discovery, origin, and scientific principles underlying kanamycin, offering a valuable resource for professionals in the field of drug discovery and development. Continued research into the biosynthesis and potential modifications of kanamycin holds promise for the development of new and improved aminoglycoside antibiotics to combat the growing challenge of antimicrobial resistance.
References
- 1. Kanamycin A Sulfate | C18H38N4O15S | CID 441374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. This compound | ibresco [ibresco.com]
- 6. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C18H38N4O15S | CID 53384892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mineral nutrition of Streptomyces kanamyceticus for kanamycin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kanamycin A - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Novel Synthesis of Kanamycin Conjugated Gold Nanoparticles with Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 15. US2931798A - Kanamycin and processes for the preparation thereof - Google Patents [patents.google.com]
- 16. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
The Dual Nature of Kanamycin: A Technical Guide to its Bactericidal and Bacteriostatic Properties
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the bactericidal and bacteriostatic properties of Kanamycin, an aminoglycoside antibiotic. It provides a comprehensive overview of its mechanism of action, factors influencing its antimicrobial activity, and detailed experimental protocols for its evaluation. This document is intended to serve as a critical resource for professionals in the fields of microbiology, pharmacology, and drug development.
Executive Summary
Kanamycin is a potent antibiotic that functions primarily by inhibiting protein synthesis in susceptible bacteria. This action is generally considered bactericidal, meaning it directly leads to bacterial cell death. However, the distinction between bactericidal and bacteriostatic activity is not always absolute and can be concentration-dependent. This guide will explore the nuances of Kanamycin's activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and the workflows used to characterize them.
Kanamycin's Mechanism of Action: A Multi-pronged Attack
Kanamycin's primary mode of action is the irreversible binding to the 30S ribosomal subunit of bacteria.[1] This binding event disrupts protein synthesis through several key mechanisms:
-
Inhibition of Initiation Complex Formation: Kanamycin interferes with the proper assembly of the ribosomal subunits, preventing the initiation of protein translation.
-
mRNA Misreading: The binding of Kanamycin to the 16S rRNA within the 30S subunit induces conformational changes that lead to the misreading of the mRNA codon by the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.
-
Blockage of Translocation: Kanamycin can also inhibit the movement of the ribosome along the mRNA molecule, a process known as translocation, further halting protein synthesis.
Beyond its direct impact on protein synthesis, Kanamycin's bactericidal activity is augmented by secondary effects that compromise the bacterial cell's integrity:
-
Cell Membrane Damage: The accumulation of aberrant proteins can disrupt the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components.
-
Generation of Reactive Oxygen Species (ROS): Kanamycin treatment has been shown to induce the production of ROS, such as hydroxyl radicals, within the bacterial cell. This oxidative stress can damage DNA, lipids, and proteins, contributing significantly to the lethal action of the antibiotic.
dot
Caption: Kanamycin's multi-step mechanism of action leading to bacterial cell death.
Quantitative Assessment of Kanamycin's Activity
The antimicrobial activity of Kanamycin is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
Kanamycin MIC and MBC Data
The following tables summarize reported MIC and MBC values for Kanamycin against common bacterial pathogens. It is important to note that these values can vary depending on the specific strain, inoculum size, and testing methodology.
| Bacterium | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | O157 | ≤6.25 | [2] |
| Escherichia coli | K-12 | 2 | [3] |
| Escherichia coli | - | 1 | [4] |
| Escherichia coli | - | 6.25 | [5] |
| Escherichia coli | - | 4.5 mg/L | [1] |
| Staphylococcus aureus | - | 3.5 mg/L | [1] |
| Staphylococcus aureus | Bovine isolates | MIC50: 0.78 | [6] |
| Staphylococcus aureus | - | 3.125 | [5] |
| Staphylococcus aureus | ATCC 29213 | 1 to 4 | [7] |
| Pseudomonas aeruginosa | Clinical isolates | No activity | [8][9] |
| Pseudomonas aeruginosa | PAK | 60 (sub-inhibitory) | [10][11] |
| Bacterium | Strain | MBC (µg/mL) | MBC/MIC Ratio | Reference |
| Escherichia coli | O157 | ≤6.25 | ≤1 | [2] |
| Escherichia coli | - | 2 | 2 | [4] |
| Pseudomonas aeruginosa | - | >16 | - | [12] |
Experimental Protocols
Accurate determination of Kanamycin's bactericidal and bacteriostatic properties relies on standardized and meticulously executed experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a widely accepted standard for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Kanamycin stock solution of known concentration
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)
-
Sterile pipettes and multichannel pipettor
-
Incubator
Procedure:
-
Prepare Kanamycin Dilutions: Aseptically prepare a two-fold serial dilution of Kanamycin in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the Kanamycin dilutions, as well as to a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Kanamycin in which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the completion of the MIC test.
Materials:
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Spreader or inoculating loop
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, aspirate a small volume (e.g., 10-100 µL) and plate it onto an antibiotic-free agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of Kanamycin that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
dot
Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Time-Kill Curve Assay
This assay provides a dynamic view of the antimicrobial agent's effect over time.
Materials:
-
Flasks or tubes containing sterile MHB
-
Kanamycin stock solution
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipettes and dilution tubes
-
Agar plates
-
Incubator and shaking incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in MHB and grow to early to mid-logarithmic phase. Dilute the culture to a starting concentration of approximately 10^5 - 10^6 CFU/mL.
-
Experimental Setup: Prepare flasks containing MHB with different concentrations of Kanamycin (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a no-antibiotic control. Inoculate each flask with the prepared bacterial suspension.
-
Sampling over Time: Incubate the flasks at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto agar plates.
-
Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each Kanamycin concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
dot
Caption: Experimental workflow for a time-kill curve assay.
Conclusion
Kanamycin's classification as a bactericidal agent is well-supported by its multifaceted mechanism of action that not only halts protein synthesis but also induces secondary lethal effects such as membrane damage and oxidative stress. The quantitative data from MIC and MBC studies, along with the dynamic insights from time-kill curve assays, provide a robust framework for understanding and predicting its efficacy against susceptible pathogens. The detailed protocols provided in this guide are intended to facilitate standardized and reproducible research into the bactericidal and bacteriostatic properties of Kanamycin and other antimicrobial agents, ultimately contributing to the development of more effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro susceptibility of Escherichia coli O157 to several antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. msjonline.org [msjonline.org]
- 6. Minimum inhibitory concentrations of 20 antimicrobial agents against Staphylococcus aureus isolated from bovine intramammary infections in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Activity of amikacin, gentamicin and kanamycin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Subinhibitory Concentration of Kanamycin Induces the Pseudomonas aeruginosa type VI Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subinhibitory concentration of kanamycin induces the Pseudomonas aeruginosa type VI secretion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Susceptibility of current clinical isolates of Pseudomonas aeruginosa and enteric gram-negative bacilli to amikacin and other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Kanamycin Sulfate Solubility: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of an active pharmaceutical ingredient's solubility is paramount for formulation, efficacy, and regulatory compliance. This technical guide provides an in-depth analysis of the solubility of kanamycin sulfate in water and other common laboratory solvents, complete with experimental protocols and visual representations of relevant biological pathways.
This compound, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, is a critical agent against a broad spectrum of bacterial infections. Its efficacy is intrinsically linked to its solubility, which dictates its behavior in various experimental and physiological environments. This document consolidates available data on the solubility of this compound, offers a detailed methodology for its determination, and illustrates its mechanism of action and resistance pathways.
Solubility Profile of this compound
The solubility of this compound is significantly influenced by the solvent, temperature, and the specific salt form of the compound. The data compiled from various sources indicates a high solubility in aqueous solutions and limited solubility in most organic solvents. It is important to note that commercial this compound can exist as a monosulfate or a salt with a higher sulfate content, sometimes referred to as a "bisulfate," which can account for variations in reported solubility values.[1][2]
Below is a summary of the quantitative and qualitative solubility data for this compound in various laboratory solvents.
| Solvent | Solubility | Observations |
| Water | 25 mg/mL to 125 mg/mL[3][4][5][6] | Freely soluble. The wide range may be attributed to different salt forms (monosulfate vs. higher sulfate content), temperature, and pH. A 1% solution in water has a pH of 6.5 to 8.5.[7][8] |
| Phosphate-Buffered Saline (PBS) | 50 mg/mL[9] | Soluble; sonication may be required for a clear solution. |
| Saline | 50 mg/mL[9] | Soluble; sonication may be required for a clear solution. |
| Ethanol | Practically Insoluble / Insoluble[3][6][7][10][11] | |
| Methanol | Practically Insoluble[11] | |
| Acetone | Practically Insoluble / Insoluble[7][8][11] | |
| Chloroform | Practically Insoluble[7][8] | |
| Ether | Practically Insoluble[7][8] | |
| Ethyl Acetate | Practically Insoluble[7][8] | |
| Dimethyl Sulfoxide (DMSO) | Insoluble / < 1 mg/mL[5][10] |
Experimental Protocol for Solubility Determination
The universally accepted method for determining the equilibrium solubility of a substance is the shake-flask method, as recommended by various pharmacopeias, including the United States Pharmacopeia (USP) under chapter <1236>.[12][13][14][15] This method involves saturating a solvent with a solute and then quantifying the dissolved concentration.
Principle
An excess amount of the solid this compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound powder (of known purity and form)
-
Solvents of interest (e.g., Water, Ethanol, DMSO)
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable column and detector for kanamycin quantification
-
Analytical balance
-
pH meter
Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a suitable container (e.g., a glass vial or flask).
-
Add a known volume of the desired solvent.
-
Seal the container to prevent solvent evaporation.
-
Place the container in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a consistent speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To separate the dissolved solute from any undissolved solid, centrifuge the sample.
-
Filter the resulting supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to ensure a particle-free solution.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
-
The solubility is typically reported in mg/mL or mol/L at the specified temperature.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Visualizing Kanamycin's Biological Pathways
To provide a clearer understanding of kanamycin's function and the challenges it faces, the following diagrams, generated using the DOT language, illustrate its mechanism of action and the primary pathways of bacterial resistance.
Caption: Kanamycin's mechanism of action involves binding to the 30S ribosomal subunit, leading to inhibition of protein synthesis and mistranslation, ultimately causing bacterial cell death.
Caption: Bacteria employ three primary mechanisms of resistance to kanamycin: enzymatic modification of the drug, alteration of the ribosomal target, and reduced intracellular concentration via efflux pumps.
References
- 1. agerp.agscientific.com [agerp.agscientific.com]
- 2. agscientific.com [agscientific.com]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. This compound | Kanamycin monosulfate | antibiotic | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ubpbio.com [ubpbio.com]
- 7. This compound mixture of Kanamycin A (main component) and Kanamycin B and C 70560-51-9 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. biorelevant.com [biorelevant.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. uspnf.com [uspnf.com]
- 15. Solubility Measurements | USP-NF [uspnf.com]
Molecular weight and chemical formula of Kanamycin sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of Kanamycin sulfate, a widely used aminoglycoside antibiotic. The document details its molecular weight, chemical formula, and the typical composition of the pharmaceutical-grade substance. Furthermore, it outlines key experimental protocols for the determination of its molecular weight and the assessment of its purity, crucial for quality control and research applications.
Core Chemical and Physical Data
Kanamycin is an antibiotic complex produced by Streptomyces kanamyceticus. The complex consists of three main components: Kanamycin A, which is the major and most active component, and two minor, structurally related components, Kanamycin B and Kanamycin C.[1] Commercially available Kanamycin is typically in the form of its sulfate salt to improve its stability and solubility. Pharmaceutical-grade this compound is predominantly composed of Kanamycin A sulfate.[2]
The United States Pharmacopeia (USP) mandates that this compound must have a potency of not less than 750 µg of kanamycin per mg, calculated on a dried basis.[3][4] The European Pharmacopoeia specifies that the content of Kanamycin B should not exceed 4.0%.[5]
The following table summarizes the molecular weight and chemical formula for this compound and its primary components.
| Compound | Chemical Formula (Free Base) | Molecular Weight (Free Base) ( g/mol ) | Chemical Formula (Sulfate Salt) | Molecular Weight (Sulfate Salt) ( g/mol ) |
| Kanamycin A | C18H36N4O11 | 484.50 | C18H36N4O11 · H2SO4 | 582.58 |
| Kanamycin B | C18H37N5O10 | 483.51 | C18H37N5O10 · xH2SO4 | 483.51 (free base basis) |
| Kanamycin C | C18H36N4O11 | 484.50 | Not typically isolated as a sulfate salt | Not applicable |
| This compound (USP/EP) | Primarily Kanamycin A | 484.50 (as Kanamycin A) | C18H38N4O15S | 582.6 |
Experimental Protocols
Accurate determination of molecular weight and purity is essential for the characterization and quality control of this compound. The following sections detail established methodologies for these analyses.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the standard method for determining the purity of this compound and for assaying its potency. The United States Pharmacopeia outlines a specific HPLC method for this purpose.[3][6]
Principle: This method utilizes a reversed-phase HPLC system with electrochemical detection to separate Kanamycin from its related substances and degradation products. The concentration of Kanamycin is determined by comparing the peak area of the sample to that of a known standard.
Methodology:
-
Mobile Phase: A suitable mobile phase, as specified in the relevant pharmacopeia, is used. An example from a research study consists of a mixture of 0.1 M disodium tetraborate (pH 9.0) and water (25:75, v/v) supplemented with 0.5 g/L sodium octanesulfonate.[7]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[7]
-
Detector: An electrochemical detector is specified in the USP monograph.[6] UV detection at 205 nm has also been reported.[7]
-
Standard Preparation: A standard solution of USP this compound Reference Standard is prepared at a known concentration.
-
Sample Preparation: A solution of the this compound sample is prepared at a concentration similar to the standard solution.
-
Chromatographic Conditions: The flow rate is typically around 1.0 mL/min, and the column temperature is maintained at a constant temperature, for example, 50°C.[7]
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas for Kanamycin in both chromatograms are recorded. The purity is determined by comparing the area of the main Kanamycin peak to the total area of all peaks. The potency is calculated by comparing the peak area of the sample to that of the standard.
Mass Spectrometry (MS) for Molecular Weight Determination and Identification
Mass spectrometry is a powerful technique for confirming the molecular weight of Kanamycin and identifying its components. Liquid chromatography-mass spectrometry (LC-MS) is often employed for this purpose.[8]
Principle: The this compound sample is introduced into the mass spectrometer, where the molecules are ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured, allowing for the determination of the molecular weight of the components.
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile.[8]
-
Chromatographic Separation (LC-MS): The sample is injected into an HPLC system coupled to the mass spectrometer. A C18 column or a hydrophilic interaction chromatography (HILIC) column can be used for separation.[9]
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for aminoglycosides like Kanamycin.
-
Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
-
Data Analysis: The resulting mass spectrum will show peaks corresponding to the molecular ions of Kanamycin A, Kanamycin B, and any other related substances present in the sample. The accurate mass measurement allows for the confirmation of the elemental composition.
Logical Relationship of Kanamycin and its Sulfate Salt
The following diagram illustrates the simple chemical relationship between the active pharmaceutical ingredient, Kanamycin, and its commercially available salt form, this compound.
Caption: Formation of this compound from Kanamycin free base.
References
- 1. This compound | C18H38N4O15S | CID 53384892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kanamycin A Sulfate | C18H38N4O15S | CID 441374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. This compound [doi.usp.org]
- 5. catrosa.ru [catrosa.ru]
- 6. This compound [drugfuture.com]
- 7. japsonline.com [japsonline.com]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Siege: An In-depth Technical Guide to Kanamycin's Inhibition of Prokaryotic Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanamycin, a potent aminoglycoside antibiotic, exerts its bactericidal effects by meticulously disrupting the intricate machinery of prokaryotic protein synthesis. This guide delves into the core mechanisms of Kanamycin's action, providing a comprehensive overview for researchers and professionals in drug development. By binding to the 30S ribosomal subunit, Kanamycin initiates a cascade of inhibitory events, including the blockade of translation initiation, induction of mRNA misreading, and hindrance of ribosomal translocation. This document synthesizes key quantitative data, details critical experimental protocols for studying these phenomena, and presents visual representations of the involved pathways and workflows to facilitate a deeper understanding of Kanamycin's molecular siege on the bacterial ribosome.
The Primary Target: Binding to the 30S Ribosomal Subunit
Kanamycin's journey into the heart of the bacterial cell culminates in its high-affinity binding to the small (30S) ribosomal subunit.[1][2][3] This interaction is the cornerstone of its antibiotic activity. The primary binding site is located within the decoding center on the 16S rRNA, a highly conserved region among prokaryotes.[2] Specifically, Kanamycin interacts with nucleotides in helix 44 (h44) of the 16S rRNA, near the A-site, where aminoacyl-tRNAs are delivered during translation.[2] This strategic positioning allows Kanamycin to exert its multifaceted inhibitory effects on protein synthesis.
A Multi-pronged Attack on Protein Synthesis
Kanamycin's binding to the 30S subunit triggers a series of events that collectively cripple the ribosome's ability to synthesize functional proteins. This multi-pronged attack can be categorized into three primary mechanisms:
Inhibition of Translation Initiation
By binding to the 30S subunit, Kanamycin can interfere with the proper formation of the translation initiation complex.[1] This complex, comprising the 30S subunit, mRNA, initiator tRNA (fMet-tRNA), and initiation factors, is essential for the commencement of protein synthesis. Kanamycin's presence can distort the conformation of the 30S subunit, thereby preventing the stable association of these components and effectively halting protein synthesis before it can even begin.
Induction of mRNA Misreading and Aberrant Protein Production
A hallmark of Kanamycin and other aminoglycosides is their ability to induce misreading of the mRNA codon by the ribosome.[1][4] The binding of Kanamycin to the decoding center alters the conformational dynamics of the ribosome, leading to a decrease in the fidelity of codon-anticodon pairing.[1] This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[4] The accumulation of these non-functional or misfolded proteins can lead to a state of cellular stress and ultimately contribute to bacterial cell death.
Hindrance of Ribosomal Translocation
During the elongation phase of protein synthesis, the ribosome moves along the mRNA transcript in a process called translocation. Kanamycin has been shown to inhibit this crucial step.[1][5] By binding near the A-site, Kanamycin can physically obstruct the movement of the tRNAs from the A-site to the P-site and from the P-site to the E-site, effectively stalling the ribosome on the mRNA.[1] This blockade of elongation prevents the synthesis of full-length proteins.
Quantitative Analysis of Kanamycin's Inhibitory Effects
The inhibitory potency of Kanamycin has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature.
| Parameter | Organism/System | Value | Reference |
| IC50 for Protein Synthesis Inhibition | E. coli cell-free system | 16 µg/mL | [6] |
| Inhibitory Constant (KI) for GFP+ Synthesis | E. coli based reconstituted translation system | 125 nM (for Arbekacin, a related aminoglycoside) | [7] |
| Effect on Translocation Time | E. coli ribosomes | Prolongs from ~50 ms to at least 2 s (for Arbekacin) | [7] |
Table 1: Quantitative Data on Kanamycin's Inhibition of Protein Synthesis. This table presents key inhibitory concentrations and kinetic parameters of Kanamycin and related aminoglycosides on prokaryotic protein synthesis.
| Effect | Experimental System | Observation | Reference |
| mRNA Misreading | E. coli in vitro translation | Stimulates leucine missense error of poly(U) translation | [8] |
| Error Cluster Induction | Quantitative mass spectrometry of cellular proteins | Induces clusters of amino acid substitutions in full-length proteins | [9] |
| Codon Misreading Frequency | S. typhimurium TA102 | Reduces translation fidelity, allowing read-through of ochre stop codon | [10] |
Table 2: Quantitative Data on Kanamycin-Induced mRNA Misreading. This table highlights the impact of Kanamycin on the fidelity of protein translation.
Experimental Protocols
The elucidation of Kanamycin's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of an antibiotic on the synthesis of a reporter protein in a cell-free system.
Principle: A cell-free extract containing all the necessary components for transcription and translation is incubated with a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein). The amount of protein produced is quantified, and the inhibition by the antibiotic is determined by comparing the protein levels in the presence and absence of the compound.
Detailed Methodology:
-
Preparation of Master Mix: A master mix is prepared containing a commercially available E. coli S30 cell-free extract, a buffer system, amino acids, and an energy source (ATP, GTP).
-
Addition of DNA Template: A plasmid DNA template encoding a reporter gene (e.g., firefly luciferase) is added to the master mix.
-
Incubation with Kanamycin: The master mix is aliquoted into a 96-well plate. Serial dilutions of Kanamycin (or other test compounds) are added to the wells. Control wells with no antibiotic and with a known inhibitor are included.
-
Incubation: The plate is incubated at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
Quantification of Reporter Protein:
-
For Luciferase: A luciferase assay reagent containing luciferin is added to each well. The resulting luminescence, which is proportional to the amount of active luciferase, is measured using a luminometer.
-
For GFP: The fluorescence of the synthesized GFP is measured using a fluorometer.
-
-
Data Analysis: The percentage of inhibition is calculated for each Kanamycin concentration relative to the no-antibiotic control. The IC50 value (the concentration of Kanamycin that inhibits protein synthesis by 50%) is then determined by plotting the percentage of inhibition against the log of the Kanamycin concentration.
Ribosome Filter Binding Assay
This assay is used to determine the binding affinity of Kanamycin to the ribosome.
Principle: Radiolabeled Kanamycin is incubated with purified ribosomes. The mixture is then passed through a nitrocellulose filter. Ribosomes and any bound radiolabeled Kanamycin are retained on the filter, while unbound Kanamycin passes through. The amount of radioactivity on the filter is proportional to the amount of Kanamycin bound to the ribosome.
Detailed Methodology:
-
Preparation of Radiolabeled Kanamycin: Kanamycin is labeled with a radioactive isotope (e.g., ³H or ¹⁴C).
-
Ribosome Preparation: 70S ribosomes are purified from a prokaryotic source (e.g., E. coli).
-
Binding Reaction: A constant amount of purified ribosomes is incubated with varying concentrations of radiolabeled Kanamycin in a binding buffer. The reaction is allowed to reach equilibrium.
-
Filtration: The binding reaction mixture is rapidly filtered through a nitrocellulose membrane under vacuum.
-
Washing: The filter is washed with cold binding buffer to remove any non-specifically bound Kanamycin.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound Kanamycin is plotted against the concentration of free Kanamycin. The dissociation constant (Kd), which reflects the binding affinity, can be determined from this data.
Toe-printing Assay
This assay is used to identify the specific sites on an mRNA where ribosomes are stalled by an antibiotic.
Principle: A ribosome is allowed to translate an mRNA template in the presence of an antibiotic that causes stalling. A DNA primer complementary to a downstream region of the mRNA is then used to initiate reverse transcription. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked. The length of the resulting cDNA fragment (the "toe-print") indicates the position of the stalled ribosome.
Detailed Methodology:
-
Preparation of mRNA Template: An in vitro transcribed mRNA with a known sequence is used as the template.
-
In Vitro Translation Reaction: The mRNA template is added to a cell-free translation system. The antibiotic of interest (Kanamycin) is added to induce ribosome stalling.
-
Primer Annealing and Extension: A radiolabeled DNA primer is annealed to the 3' end of the mRNA. Reverse transcriptase and dNTPs are added to initiate cDNA synthesis.
-
Gel Electrophoresis: The cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization and Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled cDNA fragments. The size of the "toe-print" band, corresponding to the stalled ribosome, is determined by running a sequencing ladder of the same mRNA in parallel. The position of the stall site can then be mapped to a specific codon on the mRNA.
Visualizing the Molecular Interactions and Workflows
To further clarify the complex processes involved in Kanamycin's mechanism of action, the following diagrams have been generated using Graphviz.
Figure 1: Kanamycin's Mechanism of Action. This diagram illustrates how Kanamycin binds to the 30S ribosomal subunit and exerts its inhibitory effects on protein synthesis.
Figure 2: In Vitro Translation Inhibition Assay Workflow. A flowchart detailing the key steps of the in vitro translation inhibition assay used to quantify the effect of Kanamycin.
Figure 3: Ribosome Filter Binding Assay Workflow. This diagram outlines the procedure for determining the binding affinity of Kanamycin to prokaryotic ribosomes.
Figure 4: Toe-printing Assay Workflow. A flowchart illustrating the experimental steps for identifying ribosome stall sites on mRNA induced by Kanamycin.
Conclusion
Kanamycin's efficacy as an antibiotic is rooted in its precise and multifaceted disruption of prokaryotic protein synthesis. By targeting the 30S ribosomal subunit, it initiates a cascade of events that ultimately prove lethal to the bacterium. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is paramount for the development of new antibacterial agents and for combating the growing threat of antibiotic resistance. The information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate interplay between Kanamycin and the bacterial ribosome, paving the way for future innovations in antimicrobial therapy.
References
- 1. Quantitative study of kanamycin action on different functions of Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of kanamycin and related antibiotics with the large subunit of ribosomes and the inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple effects of kanamycin on translational accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of the translation fidelity by kanamycin: effects on growth and mutant frequency in S. typhimurium TA102 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of 50 mg/mL Kanamycin Stock Solution
Introduction
Kanamycin is an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus.[1] It is widely used in molecular biology and cell culture as a selective agent for bacteria, particularly E. coli, that have been transformed with plasmids carrying a kanamycin resistance gene (e.g., nptII).[2] Kanamycin functions by binding to the 30S ribosomal subunit of prokaryotes, which inhibits protein synthesis and leads to cell death.[1][3] For laboratory use, it is typically prepared as a concentrated stock solution, which is then diluted to a final working concentration in culture media.[2] The most common working concentration is 50 µg/mL, achieved through a 1:1000 dilution of a 50 mg/mL stock.[4][5]
This protocol provides a detailed method for preparing a 50 mg/mL Kanamycin stock solution that is sterile and suitable for use in research applications.
Summary of Quantitative Data
The following table outlines the required components for preparing various volumes of a 50 mg/mL Kanamycin stock solution and the recommended storage conditions.
| Final Volume | Mass of Kanamycin Sulfate | Volume of Sterile Water | Final Concentration | Storage Temperature | Shelf-Life |
| 1 mL | 50 mg | 1 mL | 50 mg/mL | -20°C | Up to 1 year[6] |
| 10 mL | 500 mg | 10 mL | 50 mg/mL | -20°C | Up to 1 year[6][7] |
| 50 mL | 2.5 g | 50 mL | 50 mg/mL | -20°C | Up to 1 year |
| 100 mL | 5.0 g | 100 mL | 50 mg/mL | -20°C | Up to 6-12 months[8] |
Note: The solution can also be stored at 2-8°C, where it remains stable for long-term use.[3][9] At 37°C, the solution is stable for approximately 5 days.[3]
Experimental Protocol
This protocol describes the preparation of 10 mL of a 50 mg/mL Kanamycin stock solution. The quantities can be scaled according to the table above.
Materials and Equipment
-
This compound powder
-
Sterile, nuclease-free water (deionized, distilled, or Milli-Q)[1]
-
Calibrated analytical balance
-
Sterile 15 mL conical tube or vial[1]
-
Sterile pipettes and tips
-
Vortex mixer
-
Sterile syringe (10-20 mL)
-
Sterile, cryo-safe microcentrifuge tubes (e.g., 1.5 mL) for aliquoting[4][7]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Preparation : Before starting, clean the work surface (e.g., a laminar flow hood) with 70% ethanol to ensure sterility.[2] Gather all necessary sterile materials.
-
Weigh this compound : Using a calibrated balance, carefully weigh out 500 mg (0.5 g) of this compound powder and transfer it into a sterile 15 mL conical tube.[1][7]
-
Dissolution : Add approximately 9 mL of sterile water to the tube.[1] Cap the tube securely and vortex until the this compound powder is completely dissolved.[7] this compound is readily soluble in water, yielding a clear solution.[9]
-
Volume Adjustment : Once fully dissolved, add sterile water to bring the total volume of the solution to 10 mL.[1] Invert the tube gently to mix.
-
Sterilization : Draw the entire Kanamycin solution into a sterile syringe.[2] Aseptically attach a sterile 0.22 µm syringe filter to the syringe tip.[2]
-
Filtering : Dispense the solution through the filter into a new sterile container (e.g., a 15 mL conical tube).[4][6] This step removes any potential microbial contaminants. Pre-wetting the filter with sterile water is recommended by some protocols.[6]
-
Aliquoting : Using sterile pipettes, dispense the filtered stock solution into sterile microcentrifuge tubes in convenient volumes (e.g., 1 mL aliquots).[1][4][7] Aliquoting prevents repeated freeze-thaw cycles of the main stock, which can reduce its efficacy.
-
Labeling and Storage : Clearly label each aliquot with the name of the solution ("Kanamycin"), the concentration (50 mg/mL), the preparation date, and your initials.[4] Store the aliquots at -20°C for long-term use.[1][4][6][7]
Experimental Workflow Diagram
Caption: Workflow for preparing Kanamycin stock solution.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Preparation of 100mg/ml kanamycin solution [protocols.io]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]
- 5. Kanamycin Stock Solution [novoprolabs.com]
- 6. How to make a 50 mg/ml Kanamycin Stock Solution [protocols.io]
- 7. static.igem.wiki [static.igem.wiki]
- 8. ubpbio.com [ubpbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Kanamycin Selection in Transformed E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to using kanamycin as a selective agent for transformed Escherichia coli (E. coli). This document outlines the mechanism of action, protocols for preparation and use, and key considerations for successful application in molecular biology workflows.
Application Notes
Mechanism of Action of Kanamycin
Kanamycin is an aminoglycoside antibiotic that inhibits protein synthesis in prokaryotes.[1][2][3] It binds to the 30S ribosomal subunit, which leads to a misreading of the mRNA template during translation.[1][4][5][6] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins and ultimately causing bacterial cell death.[4][5][7]
Kanamycin Resistance
Resistance to kanamycin in E. coli is typically conferred by the expression of a kanamycin resistance gene, such as the neomycin phosphotransferase II (nptII or neo) gene.[8][9][10] This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase, which inactivates kanamycin by transferring a phosphate group from ATP to the antibiotic.[7][8][11] This modification prevents kanamycin from binding to the ribosome, thereby allowing protein synthesis to proceed normally in the transformed bacteria.[10]
Key Considerations for Kanamycin Selection
Several factors can influence the effectiveness of kanamycin selection:
-
Concentration: The working concentration of kanamycin is crucial for effective selection. While a concentration of 50 µg/mL is commonly used for E. coli, the optimal concentration can vary depending on the E. coli strain, the copy number of the plasmid, and the specific experimental conditions.[3][7][12] It is advisable to determine the optimal concentration empirically.[7]
-
Incubation Time: Prolonged incubation of plates can lead to the breakdown of kanamycin and the appearance of satellite colonies, which are non-resistant cells that grow in the vicinity of a resistant colony.[13]
-
Media Composition: The composition of the growth medium can affect the activity of kanamycin.
-
Outgrowth Period: After transformation, a recovery period in antibiotic-free medium is essential to allow for the expression of the kanamycin resistance gene before plating on selective media.[14][15][16]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Kanamycin Stock Solution Concentration | 50 mg/mL to 100 mg/mL | Prepare as a 1000x stock. | [3][17][18][19] |
| Solvent for Stock Solution | Sterile distilled or deionized water | [3][17][18] | |
| Storage of Stock Solution | -20°C | Aliquot to avoid repeated freeze-thaw cycles. | [3][17][18] |
| Working Concentration for E. coli Selection | 25 µg/mL to 100 µg/mL | 50 µg/mL is the most common concentration.[3][7][12][20][21] | [7] |
| Heat Shock Temperature | 42°C | [16][20][22] | |
| Heat Shock Duration | 10 to 42 seconds | Varies with the specific protocol. | [16][20][22] |
| Outgrowth/Recovery Time | 1 hour | At 37°C with shaking. | [14][16] |
| Incubation Temperature for Plates | 37°C | [14][15][16][20][22] |
Experimental Protocols
Protocol 1: Preparation of Kanamycin Stock Solution (1000x)
-
Weighing: Accurately weigh 0.5 g of kanamycin sulfate powder.[18][19]
-
Dissolving: Dissolve the powder in 10 mL of sterile distilled or deionized water to achieve a final concentration of 50 mg/mL.[3][18] Vortex until the this compound is completely dissolved.[17][18]
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.[17][18][19][23]
-
Aliquoting and Storage: Aliquot the sterilized solution into sterile microcentrifuge tubes and store at -20°C.[3][17][18]
Protocol 2: E. coli Transformation and Selection using Kanamycin
-
Thawing Competent Cells: Thaw a tube of chemically competent E. coli cells on ice.[16][22]
-
Addition of DNA: Add 1-5 µL of the plasmid DNA solution to the competent cells. Gently mix by flicking the tube.[14][16]
-
Incubation on Ice: Incubate the cell-DNA mixture on ice for 30 minutes.[16][22]
-
Heat Shock: Transfer the tube to a 42°C water bath for a specific duration (e.g., 30-45 seconds). The optimal time may vary depending on the competent cells.[20][22]
-
Recovery on Ice: Immediately place the tube back on ice for at least 2 minutes.[16][22]
-
Outgrowth: Add 950 µL of pre-warmed, antibiotic-free SOC or LB medium to the tube.[16] Incubate at 37°C for 1 hour with shaking (approximately 250 rpm).[14][16] This step is crucial for the expression of the kanamycin resistance gene.[14][15]
-
Plating: Spread 50-100 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate concentration of kanamycin (e.g., 50 µg/mL).[14][15]
-
Incubation: Incubate the plates overnight at 37°C in an inverted position.[14][15][16]
-
Colony Selection: The following day, colonies of successfully transformed bacteria should be visible.
Visualizations
Caption: Mechanism of action of Kanamycin.
Caption: Mechanism of Kanamycin resistance.
Caption: E. coli transformation and selection workflow.
References
- 1. Kanamycin A - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. tiarisbiosciences.com [tiarisbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. reddit.com [reddit.com]
- 7. goldbio.com [goldbio.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Detection of nptII (kanamycin resistance) genes in genomes of transgenic plants by marker-rescue transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Direct introduction of neomycin phosphotransferase II protein into apple leaves to confer kanamycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Working concentration (dilution) of kanamycin - bacteria - BNID 105312 [bionumbers.hms.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Bacterial Transformation - Mix & Go Competent Cells - CHEM 584 [protocols.io]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. neb.com [neb.com]
- 17. ubpbio.com [ubpbio.com]
- 18. static.igem.wiki [static.igem.wiki]
- 19. Preparation of 100mg/ml kanamycin solution [protocols.io]
- 20. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 21. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. Kanamycin Stock Solution [novoprolabs.com]
Application of Kanamycin Sulfate in Plant Tissue Culture for Transgenic Selection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kanamycin sulfate is an aminoglycoside antibiotic widely employed as a selective agent in plant tissue culture for the identification and isolation of transgenic plants. Its efficacy lies in its ability to inhibit protein synthesis in prokaryotic-like ribosomes found in plant chloroplasts and mitochondria, leading to bleaching, growth arrest, and eventual death of non-transformed cells. Transgenic plants, engineered to express a resistance gene, typically the neomycin phosphotransferase II (nptII) gene, can detoxify the antibiotic and thus survive and regenerate on a kanamycin-containing medium. This document provides detailed application notes and protocols for the use of this compound in transgenic plant selection.
The selection of putative transgenic plants is a critical step in genetic transformation protocols. The nptII gene product detoxifies kanamycin by phosphorylation, preventing it from binding to the ribosomal subunits.[1] This allows for the selective growth of transformed cells, tissues, or organs in the presence of kanamycin. The concentration of kanamycin required for effective selection is highly species-dependent and must be optimized for each plant system to minimize the number of "escapes" (non-transgenic plants that survive selection) while avoiding toxicity to the transformed cells.[2]
Mechanism of Action
Kanamycin's mode of action in plants is a targeted disruption of protein synthesis within plastids and mitochondria. These organelles, due to their endosymbiotic origin, possess ribosomes that are structurally similar to those of prokaryotes.
-
Binding to the 30S Ribosomal Subunit : Kanamycin binds to the 30S ribosomal subunit.[3][4]
-
Inhibition of Translation Initiation : This binding interferes with the initiation of plastid and mitochondrial protein translation.[2][3]
-
Chlorophyll Depletion and Growth Inhibition : The disruption of essential protein synthesis in chloroplasts leads to characteristic bleaching or yellowing of the plant tissues and a cessation of growth, ultimately causing cell death in non-transgenic plants.[5][6][7]
In transgenic plants expressing the nptII gene, the neomycin phosphotransferase II enzyme catalyzes the phosphorylation of kanamycin, rendering it inactive and unable to bind to the ribosome. This detoxification mechanism allows the transgenic cells to thrive on media containing kanamycin.
Quantitative Data Summary
The optimal concentration of this compound for selecting transgenic plants varies significantly among different species and even between different explant types of the same species. The following tables summarize the effective concentrations reported in various studies.
Table 1: Recommended this compound Concentrations for Transgenic Selection in Various Plant Species
| Plant Species | Explant Type | Effective Kanamycin Concentration (mg/L) | Expected Outcome for Non-Transgenics |
| Arabidopsis thaliana | Seedlings | 50 | Growth arrest, bleaching, and death |
| Nicotiana tabacum (Tobacco) | Leaf discs, Callus | 100 | Inhibition of shoot regeneration, callus browning |
| Gossypium hirsutum (Cotton) | Hypocotyl, Cotyledon, Callus | 40 - 60 (for callus induction), 50 - 200 (for embryogenic callus selection) | Inhibition of callus formation and somatic embryogenesis |
| Sorghum bicolor (Sorghum) | Shoot meristem | 50 | Complete death after three subcultures |
| Lycopersicon esculentum (Tomato) | Cotyledon | 100 | Inhibition of growth and development, necrosis |
| Beta vulgaris (Sugar beet) | Callus | ~400 | Inhibition of growth |
| Cicer arietinum (Chickpea) | Explants | 15 - 100 | Inhibition of growth |
| Brassica napus (Canola) | Explants | 15 - 100 | Inhibition of growth |
| Saccharum officinarum (Sugarcane) | Shoots, Calli | 100 - 1250 | Cessation of shoot growth, death of non-transformed cells |
| Physalis pruinosa | Hypocotyl | 50 - 300 | Varied effects on regeneration and transformation efficiency |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A sterile, concentrated stock solution of this compound is essential for its aseptic addition to plant tissue culture media.
Materials:
-
Kanamycin monosulfate powder
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm pore size)
-
Sterile centrifuge tubes or vials for aliquoting
Procedure:
-
To prepare a 50 mg/mL stock solution, weigh 500 mg of kanamycin monosulfate powder.
-
Dissolve the powder in 10 mL of sterile, deionized water in a sterile container.
-
Use a magnetic stirrer to ensure the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. For short-term use, they can be stored at 4°C for up to a month.
Protocol 2: Determination of Optimal Kanamycin Concentration (Kill Curve)
Before initiating large-scale transformation experiments, it is crucial to determine the minimal concentration of kanamycin that effectively inhibits the growth of non-transgenic tissues (the "kill curve").
Materials:
-
Non-transgenic explants of the target plant species
-
Standard plant tissue culture medium appropriate for the explant type
-
This compound stock solution
-
Sterile petri dishes or culture vessels
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare the standard tissue culture medium and autoclave it.
-
Allow the medium to cool to approximately 50-60°C.
-
Create a series of media with varying concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100, 150, 200 mg/L). Add the appropriate volume of sterile kanamycin stock solution to the cooled medium.
-
Pour the media into sterile petri dishes or culture vessels and allow them to solidify.
-
Place non-transgenic explants onto the surface of the media in each concentration group. Ensure a sufficient number of explants per concentration for statistical significance (e.g., 10-20).
-
Culture the explants in a growth chamber under appropriate conditions for the plant species.
-
Observe and record the response of the explants weekly for 3-4 weeks. Note any signs of bleaching, necrosis, growth inhibition, or death.
-
The optimal concentration for selection is the lowest concentration that causes complete growth inhibition or death of the non-transgenic explants.
Protocol 3: Selection of Transgenic Plants on Kanamycin-Containing Medium
This protocol outlines the general steps for selecting putative transgenic plants following genetic transformation.
Materials:
-
Putatively transformed plant tissues (e.g., callus, seedlings, or explants post-co-cultivation with Agrobacterium)
-
Appropriate plant tissue culture medium containing the predetermined optimal concentration of this compound.
-
Sterile petri dishes or culture vessels.
-
Growth chamber.
Procedure:
-
Following the transformation procedure (e.g., Agrobacterium-mediated transformation), transfer the explants or tissues to the selection medium containing the optimized concentration of kanamycin.
-
Incubate the cultures in a growth chamber under conditions suitable for regeneration.
-
Subculture the tissues onto fresh selection medium every 2-3 weeks to maintain selective pressure and provide fresh nutrients.
-
Over several weeks, non-transformed cells will bleach and die, while transformed cells will remain green and continue to grow and regenerate into shoots or embryos.
-
Once putative transgenic shoots have developed and are large enough to handle, excise them and transfer them to a rooting medium, which may also contain a reduced concentration of kanamycin to ensure continued selection.
-
After roots have developed, acclimatize the plantlets to soil conditions and grow them in a greenhouse for further analysis (e.g., PCR, Southern blot, or functional assays) to confirm the presence and expression of the transgene.
Visualizations
Caption: Mechanism of Kanamycin action and resistance in plant cells.
Caption: Workflow for Kanamycin-based selection of transgenic plants.
References
Using Kanamycin for Contamination Control in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the effective use of Kanamycin, an aminoglycoside antibiotic, to prevent and control bacterial contamination in mammalian cell cultures. Adherence to these guidelines is crucial for maintaining the integrity of cell cultures and ensuring the reliability of experimental results.
Kanamycin, originally isolated from the bacterium Streptomyces kanamyceticus, is a widely used antibiotic in research settings.[1][2] It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as Mycoplasma.[2][3][4] Its primary application in cell culture is to prevent bacterial growth, and in molecular biology, it serves as a selective agent for cells that have been successfully transformed with a Kanamycin resistance gene.[1][5][6]
Mechanism of Action
Kanamycin exerts its bactericidal effect by inhibiting protein synthesis in prokaryotes.[2] The antibiotic binds to the 30S subunit of the bacterial ribosome.[1][5][7] This binding event interferes with the translation process in three key stages: it can block the formation of the initiation complex, lead to misreading of the mRNA codon, and hinder the translocation of the ribosome, ultimately resulting in the production of non-functional or truncated proteins and leading to bacterial cell death.[5][6]
Caption: Mechanism of Kanamycin's antibacterial action.
Data Presentation: Recommended Kanamycin Concentrations
The optimal concentration of Kanamycin is a critical balance between effective antibacterial action and minimal cytotoxicity to the cultured cells. It is highly recommended to determine the ideal concentration for each specific cell line empirically.
| Application | Parameter | Recommended Concentration | Notes |
| Stock Solution | Concentration | 50 mg/mL in sterile deionized water | Prepare in aliquots and store at -20°C for up to six months.[8] Avoid repeated freeze-thaw cycles.[9] |
| Bacterial Selection | Working Concentration | 50-100 µg/mL | Commonly used for selecting bacteria transformed with a Kanamycin resistance gene.[1][3] |
| Mammalian Cell Culture | General Working Concentration | 50 µg/mL | A common starting point, but optimization is crucial to avoid cytotoxic effects.[5][10][11] |
| Cytotoxicity Testing | Concentration Range | 10 µg/mL to 100 µg/mL | Test a range of concentrations to determine the highest non-toxic level for your specific cell line.[5][12] |
| Plant Tissue Culture | Working Concentration | 10 µg/mL to 100 µg/mL | The optimal concentration is species and genotype-dependent and requires empirical determination.[12] |
Experimental Protocols
Protocol 1: Preparation of Kanamycin Stock Solution (50 mg/mL)
Materials:
-
Kanamycin sulfate powder
-
Sterile, deionized or Milli-Q water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
To prepare 10 mL of a 50 mg/mL stock solution, weigh out 500 mg of this compound powder.[2][13]
-
Transfer the powder into a sterile conical tube.
-
Add approximately 9 mL of sterile deionized water to the tube.[2]
-
Vortex or mix thoroughly until the Kanamycin is completely dissolved.[8]
-
Adjust the final volume to 10 mL with sterile deionized water.[2]
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.[14]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[2]
-
Label the aliquots clearly with the name, concentration, and date of preparation.
Protocol 2: Determining the Optimal Working Concentration
It is essential to determine the lowest concentration of Kanamycin that effectively prevents contamination without harming the cultured cells.
Materials:
-
Your specific mammalian cell line
-
Complete cell culture medium
-
Kanamycin stock solution (50 mg/mL)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Cell viability assay (e.g., Trypan Blue exclusion, MTT, or similar)
Procedure:
-
Seed your cells in a multi-well plate at their normal density and allow them to attach overnight.
-
Prepare a series of dilutions of Kanamycin in your complete culture medium. A suggested range is 0, 10, 25, 50, 75, and 100 µg/mL.[5][12]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Kanamycin. Include a control group with no Kanamycin.
-
Culture the cells for a period equivalent to 2-3 passages.
-
At the end of each passage, observe the cells for any morphological changes (e.g., rounding, detachment, vacuolization).
-
Perform a cell viability assay to quantify any cytotoxic effects.
-
The optimal working concentration is the highest concentration that shows no significant difference in cell viability or morphology compared to the control group.
Caption: Workflow for determining optimal Kanamycin concentration.
Protocol 3: Routine Addition of Kanamycin to Cell Culture Media
Once the optimal working concentration is determined, Kanamycin can be routinely added to the culture medium.
Procedure:
-
Thaw an aliquot of the 50 mg/mL Kanamycin stock solution.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of the stock solution to your complete cell culture medium.
-
Example: To prepare 500 mL of medium with a final concentration of 50 µg/mL, add 0.5 mL of the 50 mg/mL stock solution.
-
-
Mix the medium thoroughly to ensure even distribution of the antibiotic.
-
Use the Kanamycin-containing medium for all subsequent cell culture maintenance.
-
Always monitor your cultures for any signs of contamination, as well as for any changes in cell morphology or growth characteristics.[15]
Prudent Use of Antibiotics in Cell Culture
While antibiotics are a valuable tool, their routine and long-term use is discouraged as it can mask low-level contamination, lead to the development of antibiotic-resistant organisms, and have subtle effects on cell metabolism.
Caption: Decision guide for using antibiotics in cell culture.
References
- 1. Kanamycin A - Wikipedia [en.wikipedia.org]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. zellbio.eu [zellbio.eu]
- 4. mpbio.com [mpbio.com]
- 5. goldbio.com [goldbio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 8. ubpbio.com [ubpbio.com]
- 9. This compound Solution, 100 × - Elabscience® [elabscience.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kanamycin Stock Solution [novoprolabs.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Kanamycin in Protein Expression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Kanamycin as a selective agent in protein expression studies. This document outlines the mechanism of action, recommended working concentrations, and detailed protocols for optimizing its use in various experimental setups.
Introduction to Kanamycin
Kanamycin is an aminoglycoside antibiotic that is widely used in molecular biology as a selective agent to ensure the maintenance of plasmids in bacterial cultures.[1] Resistance to Kanamycin is conferred by genes such as the neomycin phosphotransferase II (nptII or kanR) gene, which inactivates the antibiotic through phosphorylation.[2] This allows for the selection of bacteria that have been successfully transformed with a plasmid carrying the Kanamycin resistance gene.
Mechanism of Action
Kanamycin exerts its antibacterial effect by inhibiting protein synthesis.[1][3][4][5][6] It irreversibly binds to the 30S ribosomal subunit of bacteria.[1][3][5][7] This binding interferes with the translation process in several ways:
-
It blocks the formation of the initiation complex, preventing the start of protein synthesis.[5]
-
It induces misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][3][5][7]
-
It hinders the translocation of the ribosome along the mRNA molecule.[5]
The accumulation of non-functional or abnormal proteins ultimately leads to bacterial cell death.[3][7] This bactericidal action makes Kanamycin an effective selective agent.[3]
Recommended Working Concentrations of Kanamycin
The optimal working concentration of Kanamycin can vary depending on several factors, including the E. coli strain, the copy number of the plasmid, and the specific application (e.g., selection of transformants on agar plates versus maintaining plasmids in liquid culture for protein expression). While a concentration of 50 µg/mL is a commonly used starting point, it is highly recommended to empirically determine the optimal concentration for your specific experimental conditions.[2][3]
Table 1: Recommended Kanamycin Concentrations for Various Applications
| Application | E. coli Strain | Plasmid Copy Number | Recommended Kanamycin Concentration (µg/mL) | Notes |
| Plasmid Selection (Agar Plates) | General Cloning (e.g., DH5α, TOP10) | Low to High | 30 - 50[2][8] | Higher concentrations may be needed for high-copy plasmids. |
| Protein Expression (e.g., BL21(DE3)) | Low to High | 30 - 50 | Titration is recommended to ensure robust selection without stressing the cells. | |
| Plasmid Maintenance (Liquid Culture) | General Cloning (e.g., DH5α, TOP10) | Low to High | 30 - 50[2] | |
| Protein Expression (e.g., BL21(DE3)) | Low to High | 20 - 50[2][9][10] | Lower concentrations may be sufficient and can reduce metabolic burden on the cells, potentially improving protein yield.[9][10] | |
| Transformation | Most E. coli strains | N/A | 50[3] | It is advisable to test a range from 10 µg/mL to 100 µg/mL.[3] |
Experimental Protocols
Preparation of Kanamycin Stock Solution
Proper preparation and storage of the Kanamycin stock solution are crucial for consistent experimental results.
Materials:
-
Kanamycin sulfate powder
-
Sterile, nuclease-free water
-
Sterile container (e.g., 50 mL conical tube)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
Protocol:
-
In a sterile environment, weigh out the desired amount of this compound powder. To prepare a 50 mg/mL stock solution, dissolve 0.5 g of this compound in water.[6]
-
Add sterile water to a final volume of 10 mL.[6]
-
Mix by vortexing or inverting the tube until the powder is completely dissolved.[11]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile container.[6][11]
-
Aliquot the stock solution into sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots with the concentration and date of preparation.
-
Store the aliquots at -20°C.[12] Stored properly, the stock solution is stable for up to six months.[11]
Protocol for Determining Optimal Kanamycin Concentration
This protocol outlines the steps to determine the minimum inhibitory concentration (MIC) of Kanamycin required to prevent the growth of your untransformed E. coli host strain. The optimal working concentration for plasmid selection will be slightly higher than the MIC.
Materials:
-
Untransformed (plasmid-free) E. coli host strain
-
Luria-Bertani (LB) agar plates
-
LB broth
-
Kanamycin stock solution (e.g., 50 mg/mL)
-
Sterile culture tubes
-
Spectrophotometer
-
Sterile spreaders
Protocol:
-
Prepare an overnight culture: Inoculate 5 mL of LB broth with a single colony of your untransformed E. coli strain. Incubate overnight at 37°C with shaking.
-
Standardize cell density: The next day, measure the optical density at 600 nm (OD600) of the overnight culture. Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.[2]
-
Prepare Kanamycin titration plates: Prepare a series of LB agar plates containing a range of Kanamycin concentrations. A suggested range is 0, 10, 20, 30, 40, 50, 75, and 100 µg/mL. To do this, add the appropriate volume of Kanamycin stock solution to the molten agar after it has cooled to approximately 50-55°C, mix gently, and pour the plates.
-
Plate the cells: Spread 100 µL of the diluted untransformed E. coli culture onto each of the Kanamycin titration plates.
-
Incubate: Incubate the plates at 37°C for 16-24 hours.
-
Determine the MIC: Observe the plates and identify the lowest concentration of Kanamycin that completely inhibits the growth of the untransformed bacteria. This is the MIC.
-
Select the working concentration: The optimal working concentration for your experiments should be slightly higher than the MIC to ensure robust selection. A concentration 1.5 to 2 times the MIC is a good starting point.
Visualizing Key Processes
The following diagrams illustrate the mechanism of action of Kanamycin and the workflow for optimizing its working concentration.
References
- 1. Kanamycin A - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ubpbio.com [ubpbio.com]
- 12. Preparation of 100mg/ml kanamycin solution [protocols.io]
Application Notes and Protocols for Kanamycin Selection in Yeast Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genetic modification of yeast is a cornerstone of modern biological research and a critical tool in the development of novel therapeutics and industrial bioprocesses. A key step in this workflow is the selection of successfully transformed cells. While auxotrophic markers have traditionally been used, dominant selectable markers, such as antibiotic resistance genes, offer the advantage of being applicable to wild-type and industrial yeast strains without prior genetic modification.
The kanMX gene cassette, conferring resistance to the aminoglycoside antibiotic G418 (Geneticin®), is a widely used dominant selectable marker in yeast. It is important to note that while the resistance gene originates from the bacterial transposon Tn903 and provides resistance to kanamycin in E. coli, it confers resistance to G418 in eukaryotic organisms like yeast.[1] G418, a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, allows for the stringent selection of yeast transformants carrying the kanMX marker.[2]
These application notes provide a comprehensive overview and detailed protocols for the effective use of G418 selection in yeast transformation experiments.
Mechanism of Action and Resistance
G418 exerts its cytotoxic effects by binding to the 80S ribosome, the cellular machinery responsible for protein synthesis. This binding disrupts the elongation step of translation, leading to the incorporation of incorrect amino acids and the production of nonfunctional proteins, ultimately resulting in cell death.[3][4]
The kanMX gene encodes an aminoglycoside 3'-phosphotransferase. This enzyme catalyzes the phosphorylation of G418, rendering it unable to bind to the ribosome. Consequently, protein synthesis can proceed normally in yeast cells expressing the kanMX gene, allowing them to grow in the presence of G418.
The kanMX Cassette
The kanMX selection cassette typically consists of the coding sequence for the aminoglycoside phosphotransferase gene flanked by a strong constitutive promoter and a terminator sequence to ensure efficient expression in yeast. Commonly, the promoter and terminator sequences are derived from the translation elongation factor 1-alpha (TEF1) gene of the filamentous fungus Ashbya gossypii.[5][6] This ensures high-level, constitutive expression of the resistance gene. Several versions of the kanMX cassette exist, offering variations in flanking sequences to facilitate different molecular cloning strategies.[5]
Data Presentation: G418 Concentration for Selection
The optimal concentration of G418 for selection is highly dependent on the yeast species, strain, and even the composition of the growth medium.[7] It is crucial to determine the minimum effective concentration for each specific strain through a kill curve experiment (see Protocol 2). The following tables provide a summary of generally effective G418 concentrations for commonly used yeast strains.
Table 1: Recommended G418 Concentrations for Saccharomyces cerevisiae
| Yeast Strain | G418 Concentration (µg/mL) | Medium | Reference(s) |
| BY4741 | 100 - 200 | YPD | [8][9] |
| W303 | 250 - 500 (can be higher) | YPD | [7] |
| General Lab Strains | 200 - 400 | YPD | [10] |
| Industrial Strains | Can be up to 800 | YPD | [1] |
Table 2: Recommended G418 Concentrations for Pichia pastoris
| Yeast Strain | G418 Concentration (µg/mL) | Purpose | Reference(s) |
| GS115 | 250 - 2000 | Single & Multi-copy Selection | [11][12] |
| X-33 | 500 - 4000 | Multi-copy Selection | [13] |
| General Strains | 500 - 10,000 | Single & Multi-copy Selection | [14] |
Note: Higher G418 concentrations are often used to select for transformants with multiple integrated copies of the expression cassette, as a higher gene dosage of the kanMX gene generally correlates with increased resistance.[12][15]
Experimental Protocols
Protocol 1: High-Efficiency Yeast Transformation using the Lithium Acetate/Single-Stranded Carrier DNA/PEG Method
This protocol is a widely used and reliable method for introducing plasmid DNA into Saccharomyces cerevisiae.
Materials:
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
Sterile deionized water
-
1 M Lithium Acetate (LiAc), sterile
-
10 mg/mL single-stranded carrier DNA (ssDNA), e.g., salmon sperm DNA
-
50% (w/v) Polyethylene Glycol (PEG 3350), sterile
-
Plasmid DNA with kanMX cassette
-
YPD agar plates containing the appropriate concentration of G418
-
Sterile microcentrifuge tubes and culture tubes
Procedure:
-
Preparation of Competent Cells:
-
Inoculate 5 mL of YPD medium with a single yeast colony and grow overnight at 30°C with shaking.
-
The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of approximately 0.2.
-
Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Discard the supernatant and wash the cells with 25 mL of sterile water. Centrifuge again.
-
Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a 1.5 mL microcentrifuge tube.
-
Centrifuge for 30 seconds at top speed and carefully remove the supernatant.
-
Resuspend the cells in 400 µL of 100 mM LiAc. The cells are now competent.
-
-
Transformation:
-
Boil a sample of the 10 mg/mL ssDNA for 5 minutes and immediately chill on ice.
-
In a sterile microcentrifuge tube, combine the following in order:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
50 µL of boiled ssDNA
-
1-5 µL of plasmid DNA (0.1 - 1 µg)
-
Add sterile water to a final volume of 360 µL.
-
-
Add 50 µL of the competent cell suspension to the transformation mix.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate at 42°C for 40 minutes (heat shock).
-
Centrifuge at 8,000 x g for 1 minute and discard the supernatant.
-
-
Recovery and Plating:
-
Resuspend the cell pellet in 1 mL of sterile YPD medium.
-
Incubate at 30°C for 2-3 hours with gentle shaking to allow for the expression of the resistance gene.
-
Plate 100-200 µL of the cell suspension onto YPD plates containing the predetermined optimal concentration of G418.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
Protocol 2: Determining the Optimal G418 Concentration (Kill Curve)
This protocol is essential for establishing the minimum G418 concentration required to effectively kill non-transformed yeast cells of a specific strain.
Materials:
-
Yeast strain of interest
-
YPD medium
-
G418 stock solution (e.g., 50 mg/mL)
-
YPD agar plates
-
Sterile culture tubes and microplates
Procedure:
-
Grow a culture of the untransformed yeast strain overnight in YPD medium.
-
The next day, dilute the culture to an OD600 of approximately 0.1.
-
Prepare a series of YPD agar plates containing a range of G418 concentrations (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Plate a consistent number of cells (e.g., 103 or 104) onto each plate. This can be done by spreading a specific volume of a diluted culture.
-
Incubate the plates at 30°C for 2-4 days.
-
Observe the plates daily. The optimal G418 concentration for selection is the lowest concentration that results in no viable colonies (or only a few pinpoint, non-growing colonies) of the untransformed strain.
Visualizations
Caption: Workflow for yeast transformation using the Lithium Acetate method.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. High-Efficiency Plasmid DNA Transformation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 6. kanMX Sequence and Map [snapgene.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. A genomewide screen in Saccharomyces cerevisiae for genes that suppress the accumulation of mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Engineered Pichia pastoris for enhanced production of S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Direct selection of Pichia pastoris expression strains using new G418 resistance vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid selection using G418 of high copy number transformants of Pichia pastoris for high-level foreign gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Filter Sterilization of Kanamycin Sulfate Solutions for Cell Culture
Introduction
Kanamycin sulfate is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces kanamyceticus. It is widely used in cell culture and molecular biology to prevent bacterial contamination.[1][2][3] Its mechanism of action involves binding to the 30S subunit of bacterial ribosomes, which interferes with protein synthesis and leads to bacterial cell death.[1][3][4][5] Kanamycin is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as Mycoplasma.[1][6][7] Due to the heat-labile nature of many antibiotics and media components, sterile filtration is the required method for preparing this compound solutions for use in cell culture, rather than autoclaving.[2][8] These application notes provide a detailed protocol for the preparation and filter sterilization of this compound solutions.
Data Presentation
Quantitative data regarding the properties, recommended concentrations, and storage of this compound are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₁₈H₃₆N₄O₁₁ · H₂SO₄ | [6][9] |
| Molecular Weight | 582.58 g/mol | [6][9][10] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in water (up to 50 mg/mL) | [2][6][7][11] |
| Insoluble in | Alcohol, acetone, chloroform, ether, ethyl acetate | [6][7][12] |
| Mechanism of Action | Binds to 30S/70S ribosomal subunit, inhibiting protein synthesis | [1][4][6][7] |
| pH (1% Solution) | 6.5 - 8.5 |[6][7][12] |
Table 2: Recommended Concentrations for this compound
| Application | Stock Solution Concentration | Working Concentration | References |
|---|---|---|---|
| General Cell Culture | 10 - 50 mg/mL in sterile water | 100 µg/mL (100 mg/L) | [1][6][7] |
| Bacterial Selection (Plasmids) | 10 - 50 mg/mL in sterile water | 10 - 100 µg/mL (typically 50 µg/mL) | [1][9][13] |
| Plant Cell Culture | 10 - 50 mg/mL in sterile water | 50 µg/mL |[4] |
Table 3: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Shelf Life | References |
|---|---|---|---|
| Powder | 2°C to 8°C | Up to 3 years | [1][2] |
| Aqueous Stock Solution | -20°C (frozen aliquots) | Up to 12 months | [1][14][15][16] |
| Aqueous Stock Solution | 2°C to 8°C | Several weeks to long term | [2][6][7][12] |
| In Culture Media (37°C) | 37°C | Approximately 5 days |[6][7][11] |
Experimental Protocols
Protocol 1: Preparation of 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a 100X this compound stock solution for use in cell culture at a final working concentration of 100 µg/mL.
Materials:
-
This compound powder (CAS 25389-94-0)
-
Sterile, deionized, or distilled water (cell culture grade)
-
Sterile 50 mL conical tube or media bottle
-
Sterile 10 mL or 20 mL syringe
-
Sterile syringe filter, 0.2 µm or 0.22 µm pore size (e.g., PES or PVDF membrane)
-
Sterile 1.5 mL or 2 mL cryovials for aliquoting
-
Analytical balance and weigh boat
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh 0.5 g of this compound powder.
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add approximately 40 mL of sterile water to the tube.
-
Vortex the solution until the this compound powder is completely dissolved, resulting in a clear solution.[14]
-
Adjust the final volume to 50 mL with sterile water to achieve a final concentration of 10 mg/mL.
-
Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.[17]
-
Draw the Kanamycin solution into the syringe.
-
Filter the solution into a new sterile conical tube or media bottle. This step removes any potential bacterial contaminants.[2][6][14][17]
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile cryovials.[10][14] This prevents contamination of the entire stock during use and minimizes freeze-thaw cycles.
-
Label each aliquot clearly with the name ("this compound"), concentration (10 mg/mL), and the date of preparation.
Protocol 2: Filter Selection and Quality Control
The choice of filter membrane is critical to ensure sterility without compromising the solution's integrity.
Filter Pore Size:
-
For sterilization, a filter with a pore size of 0.2 µm or 0.22 µm is mandatory.[6][8][18] This size is sufficient to retain bacteria.
-
For applications requiring mycoplasma removal, a 0.1 µm filter is recommended.[16][18]
Filter Membrane Material:
-
Polyethersulfone (PES): Recommended for cell culture media and aqueous solutions. PES membranes have very low protein binding and high flow rates.[18]
-
Polyvinylidene Fluoride (PVDF): Exhibits extremely low protein binding, making it ideal for filtering solutions containing sensitive proteins or biomolecules.[8]
-
Cellulose Acetate (CA): Offers low protein binding but may have lower flow rates compared to PES.
-
Nylon: A durable and hydrophilic membrane, but it can bind proteins and is better suited for applications where this is not a concern, such as filtering protein-free media or buffers.[18]
Table 4: Syringe Filter Membrane Selection Guide
| Membrane Type | Protein Binding | Flow Rate | Recommended Use for Antibiotic Solutions |
|---|---|---|---|
| PES | Very Low | Fast | Highly Recommended |
| PVDF | Very Low | Moderate | Highly Recommended |
| Cellulose Acetate | Low | Moderate | Recommended |
| Nylon | Moderate | Fast | Use with caution; potential for binding |
Visualizations
Workflow for Kanamycin Solution Preparation and Sterilization
Caption: Workflow for preparing a sterile this compound stock solution.
References
- 1. neolab.de [neolab.de]
- 2. khimexpert.com [khimexpert.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. This compound | Kanamycin monosulfate | antibiotic | TargetMol [targetmol.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Sterile Filter Selection for Cell Culture Media Preparation [sigmaaldrich.com]
- 9. ibisci.com [ibisci.com]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. 卡那霉素 硫酸酯 来源于卡那霉素链霉菌 meets USP testing specifications, powder | Sigma-Aldrich [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. goldbio.com [goldbio.com]
- 14. ubpbio.com [ubpbio.com]
- 15. This compound 100 mL | Contact Us | Gibco™ | thermofisher.com [thermofisher.com]
- 16. This compound Solution, 100 × - Elabscience® [elabscience.com]
- 17. Kanamycin Stock Solution [novoprolabs.com]
- 18. corning.com [corning.com]
Troubleshooting & Optimization
Troubleshooting satellite colonies on Kanamycin selection plates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with satellite colonies on Kanamycin selection plates.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies?
A1: Satellite colonies are small, secondary colonies of non-transformed cells that can appear around a larger, primary colony of antibiotic-resistant cells on a selection plate. This phenomenon is most commonly associated with ampicillin selection.[1][2] The primary, resistant colony secretes an enzyme that degrades the antibiotic in its immediate vicinity, creating a zone where non-resistant cells can survive and grow.[1][2]
Q2: Are satellite colonies expected on Kanamycin selection plates?
A2: No, the formation of true satellite colonies is not a typical or expected phenomenon for Kanamycin selection.[1] The mechanism of resistance to Kanamycin differs significantly from that of ampicillin. While small colonies can occasionally be observed, their presence usually indicates a problem with the selection conditions rather than the expected mechanism of antibiotic inactivation.[1]
Q3: How does Kanamycin resistance differ from Ampicillin resistance?
A3: The difference in resistance mechanisms is key to understanding why satellite colonies are rare with Kanamycin.
-
Ampicillin Resistance: The resistance gene (bla) encodes for a β-lactamase enzyme, which is secreted by the resistant bacterium.[1][3] This enzyme hydrolyzes and inactivates ampicillin in the surrounding medium, allowing non-resistant bacteria to grow in the vicinity of the resistant colony, forming satellite colonies.[1][2]
-
Kanamycin Resistance: The most common resistance gene (nptII or aph) encodes for an aminoglycoside phosphotransferase, an enzyme that remains within the cytoplasm of the resistant bacterium.[1][4] This enzyme inactivates Kanamycin by phosphorylation, preventing it from binding to the ribosome.[1] Because the inactivating enzyme is not secreted, no antibiotic-free zone is created around the colony, thus preventing the growth of true satellite colonies.[1]
Troubleshooting Guide
Problem: I see small colonies on my Kanamycin plate.
Small colonies on a Kanamycin plate are often referred to as "spurious" or "false-positive" colonies rather than true satellites.[1] Their appearance typically points to one or more of the troubleshooting issues detailed below.
Possible Cause 1: Kanamycin Degradation
-
Issue: The Kanamycin in your plates may have been inactivated. This is a common issue if the antibiotic was added to the agar medium when it was too hot (above 55°C).[1][5] Kanamycin can also lose its potency if the stock solution is old or stored improperly.[2]
-
Solution:
-
Ensure the molten agar has cooled to approximately 50-55°C before adding the Kanamycin stock solution.[1][6][7][8] Mix thoroughly but gently to ensure even distribution without introducing bubbles.[1]
-
Prepare a fresh stock solution of Kanamycin. Always store stock solutions at -20°C.[1]
-
Test the effectiveness of your new plates by plating a known Kanamycin-sensitive bacterial strain; no growth should occur.[1]
-
Possible Cause 2: Incorrect Kanamycin Concentration
-
Issue: The concentration of Kanamycin in the plates may be too low to effectively inhibit the growth of non-transformed cells.[1][2]
-
Solution:
-
Ensure you are using the correct final concentration of Kanamycin for your specific bacterial strain.
-
If you are unsure of the optimal concentration, perform a titration experiment to determine the lowest concentration that effectively inhibits the growth of your non-transformed host strain.
-
Possible Cause 3: Extended Incubation Time
-
Issue: Incubating plates for longer than 16-24 hours can lead to the breakdown of the antibiotic and the emergence of non-resistant or weakly-resistant colonies.[1][9][10]
-
Solution:
Possible Cause 4: Contamination
-
Issue: The competent cells, recovery medium, or the plates themselves may be contaminated with resistant bacteria.[1]
-
Solution:
Problem: My negative control plate (e.g., non-transformed competent cells) shows colonies.
-
Issue: This indicates a problem with your selection conditions or potential contamination.
-
Solution:
-
Ineffective Kanamycin: Your Kanamycin stock solution may have lost its potency, or the plates may be old. Prepare fresh plates with a newly prepared Kanamycin stock solution.[1][2]
-
Contamination: Your competent cells may be contaminated with a Kanamycin-resistant organism. Streak out the competent cells on a Kanamycin plate to confirm they are sensitive.
-
Problem: I picked a colony, but it failed to grow in liquid media containing Kanamycin.
-
Issue: This is a strong indication that the colony you picked was not truly resistant (a false positive).[1] These colonies can arise on plates where the selective pressure is suboptimal, allowing them to appear but not survive the more stringent selection in liquid culture.[1]
-
Solution:
-
Review and optimize your plate preparation and selection protocol using the troubleshooting steps above.
-
When picking colonies, choose well-isolated, larger colonies and avoid any small, questionable ones.
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Kanamycin Stock Solution Concentration | 50 mg/mL | Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6] |
| Final Kanamycin Concentration in Plates | 30 - 50 µg/mL for E. coli | The most common concentration is 50 µg/mL.[1] This may need to be optimized for other organisms.[11] |
| Agar Cooling Temperature | 50 - 55°C | Temperature at which Kanamycin should be added to the molten agar.[1][6][7][8] |
| Incubation Temperature | 37°C | Standard incubation temperature for E. coli. |
| Incubation Time | 16 - 24 hours | Longer incubation times can lead to the appearance of false-positive colonies.[1][9][10] |
Experimental Protocols
Protocol 1: Preparation of Kanamycin Stock Solution (50 mg/mL)
-
Weigh: Accurately weigh 0.5 g of Kanamycin sulfate powder.
-
Dissolve: Dissolve the powder in 10 mL of sterile deionized water.
-
Sterilize: Filter-sterilize the solution using a 0.22 µm syringe filter.[6][12]
-
Aliquot: Dispense into sterile microcentrifuge tubes in appropriate volumes for single use.
-
Store: Label the tubes with the concentration and date, and store them at -20°C.[1][6]
Protocol 2: Preparation of Kanamycin Selection Plates (50 µg/mL)
-
Prepare LB Agar: Prepare 1 liter of Luria-Bertani (LB) agar medium according to standard protocols and autoclave.
-
Cool the Agar: Place the autoclaved LB agar in a 55°C water bath and allow it to cool for at least 30 minutes. The flask should be cool enough to hold with your bare hands.[1][7]
-
Add Kanamycin: Aseptically add 1 mL of the 50 mg/mL Kanamycin stock solution to the 1 liter of cooled LB agar. This will result in a final concentration of 50 µg/mL.
-
Mix Gently: Swirl the flask gently to ensure the Kanamycin is evenly distributed throughout the medium. Avoid creating air bubbles.[1]
-
Pour Plates: Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).
-
Solidify and Store: Allow the plates to solidify at room temperature. For long-term storage, keep the plates in a sealed bag at 4°C, protected from light. It is recommended to use the plates within one month.[7]
Protocol 3: Testing the Efficacy of Kanamycin Plates
-
Obtain a Sensitive Strain: Use an E. coli strain that you know does not carry a Kanamycin resistance gene (e.g., the parental strain used for your transformations).[1]
-
Prepare Inoculum: Grow a small overnight culture of the sensitive strain in LB medium without antibiotics.[1]
-
Plate Control: Plate 100 µL of the undiluted overnight culture onto one of your freshly prepared Kanamycin plates.[1]
-
Incubate: Incubate the plate at 37°C for 16-24 hours.[1]
-
Interpret Results:
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. microbiologyclass.net [microbiologyclass.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Shopping [edvotek.com]
- 6. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]
- 7. static.igem.org [static.igem.org]
- 8. dgsqcxi9lxx8v.cloudfront.net [dgsqcxi9lxx8v.cloudfront.net]
- 9. goldbio.com [goldbio.com]
- 10. 細菌の形質転換に関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of 100mg/ml kanamycin solution [protocols.io]
What to do when Kanamycin selection is not working in E. coli
Welcome to the Technical Support Center for Kanamycin Selection in E. coli. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues encountered during experiments involving kanamycin-based selection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Kanamycin and its resistance gene?
A1: Kanamycin is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria. It achieves this by irreversibly binding to the 30S ribosomal subunit, which leads to misreading of the mRNA and the production of nonfunctional proteins, ultimately causing cell death.[1][2] The most common resistance gene, the neomycin phosphotransferase II (nptII or aph(3')-IIa), encodes an enzyme that inactivates kanamycin by phosphorylation, preventing it from binding to the ribosome.[1][3]
Q2: What is the recommended concentration of Kanamycin for selecting E. coli?
A2: The generally recommended concentration of kanamycin for selecting E. coli strains is 30-50 µg/mL.[1][4] However, the optimal concentration can vary depending on the E. coli strain, the copy number of the plasmid, and the specific experimental conditions. It is always advisable to perform a titration to determine the optimal concentration for your specific setup.[1][5]
Q3: Why are satellite colonies appearing on my Kanamycin plates?
A3: While more common with ampicillin, satellite colonies can occasionally appear on kanamycin plates.[4][6] This phenomenon, where small, non-resistant colonies grow around a large, resistant colony, is typically a sign of suboptimal selection conditions.[4] Potential causes include prolonged incubation times (over 16 hours), incorrect kanamycin concentration, or degradation of the antibiotic in the plate.[4][7][8]
Q4: My negative control plate (untransformed cells) has colonies. What does this mean?
A4: Growth on your negative control plate indicates a significant problem with your selection conditions. The most likely causes are:
-
Ineffective Kanamycin: Your kanamycin stock may have degraded, or the concentration in the plates is too low.[4]
-
Contamination: Your competent cells, media, or plates may be contaminated with a kanamycin-resistant microorganism.[4][5]
Q5: I picked a colony, but it won't grow in liquid culture with Kanamycin. Why?
A5: This suggests that the colony you picked was a false positive. Such colonies can arise on plates with suboptimal selective pressure, allowing them to appear but not survive the more stringent selection in a liquid culture.[4]
Troubleshooting Guide
This guide will help you diagnose and solve common issues with Kanamycin selection.
Problem 1: No or very few colonies on the plate.
This is a common issue that can stem from several factors in your transformation protocol.
-
Possible Cause 1: Ineffective Competent Cells. The transformation efficiency of your competent cells may be low due to improper preparation, storage (e.g., repeated freeze-thaw cycles), or handling.[9][10]
-
Possible Cause 2: Issues with the DNA. The quantity or quality of your DNA can impact transformation success. Too little DNA will result in no colonies, while too much can also inhibit transformation.[10] DNA preparations containing inhibitors like phenol, ethanol, or detergents can also reduce efficiency.[9][10]
-
Solution: Aim for 1-10 ng of plasmid DNA for a standard transformation.[10] Ensure your DNA is clean and free of contaminants.
-
-
Possible Cause 3: Incorrect Transformation Protocol. Errors in the heat shock step (time and temperature) or an insufficient recovery period after heat shock can lead to failed transformations.[10][11]
-
Solution: Carefully follow the recommended protocol for your specific competent cells. Ensure the heat shock is performed at the correct temperature and for the specified duration. Allow for an adequate recovery period (typically 60 minutes at 37°C) to allow the cells to express the resistance gene before plating.[11]
-
-
Possible Cause 4: Incorrect Antibiotic or Concentration. Using the wrong antibiotic or a concentration that is too high will result in no colony growth.[7][11]
-
Solution: Double-check that your plasmid carries the kanamycin resistance gene and that you are using plates with the correct concentration of kanamycin.[7]
-
Problem 2: A lawn of bacteria or too many colonies on the plate.
This indicates a failure in the selection process, allowing untransformed cells to grow.
-
Possible Cause 1: Inactive or Incorrect Concentration of Kanamycin. The kanamycin in your plates may have degraded or been added at too low a concentration.[7]
-
Possible Cause 2: Forgot to Add Antibiotic. It's a simple mistake, but it happens. If there is no antibiotic in the plates, all cells will grow.[11]
-
Solution: Clearly label your plates and ensure that the antibiotic is added during preparation.
-
-
Possible Cause 3: Plates are too old. Kanamycin in agar plates can degrade over time, even when stored correctly.[12]
-
Solution: Use freshly prepared plates for your experiments. Plates can be stored at 2-8°C for about a month if properly sealed.[12]
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Kanamycin Working Concentration | 30 - 50 µg/mL | The optimal concentration may vary. Titration is recommended.[1][4] |
| Kanamycin Stock Solution | 10 - 50 mg/mL in sterile water | Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.[12][13][14] |
| Agar Temperature for Adding Kanamycin | ~50-55°C | Adding to hotter agar can degrade the antibiotic.[4][6] |
| Incubation Time for Plates | 16 hours at 37°C | Longer incubation can lead to satellite colonies.[4] |
| Storage of Kanamycin Plates | 2-8°C, sealed and protected from light | Can be stored for up to one month.[12] |
Experimental Protocols
Protocol 1: Preparation of Kanamycin Stock Solution (50 mg/mL)
-
Weighing: In a sterile environment, carefully weigh out 0.5 g of kanamycin sulfate powder.[2]
-
Dissolving: Dissolve the powder in sterile, deionized water to a final volume of 10 mL.[2]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[13][14]
-
Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes and store at -20°C.[2][14]
Protocol 2: Testing Kanamycin Plate Effectiveness
-
Obtain a Sensitive Strain: Use an E. coli strain known to be sensitive to kanamycin (i.e., does not contain a resistance plasmid).
-
Prepare Inoculum: Grow an overnight culture of the sensitive strain in LB medium without any antibiotics.[4]
-
Plating: Plate 100 µL of the undiluted overnight culture onto a kanamycin plate you wish to test.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[4]
-
Interpretation:
Visualizations
Caption: Mechanism of Kanamycin action and resistance in E. coli.
Caption: Troubleshooting workflow for Kanamycin selection issues.
References
- 1. goldbio.com [goldbio.com]
- 2. tiarisbiosciences.com [tiarisbiosciences.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. clyte.tech [clyte.tech]
- 11. Resources/Troubleshooting/Transformations - 2020.igem.org [2020.igem.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Preparation of 100mg/ml kanamycin solution [protocols.io]
- 14. ubpbio.com [ubpbio.com]
Degradation of Kanamycin sulfate in solution and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of Kanamycin sulfate in solution and the best practices to prevent it.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in solution?
This compound degradation in solution is primarily influenced by four main factors:
-
Temperature: Higher temperatures accelerate degradation processes, particularly hydrolysis.[1][2] Conversely, freezing can cause precipitation.[1]
-
pH: Kanamycin is most stable in a slightly acidic to neutral pH range.[1][3] Deviations outside this optimal range can lead to decreased stability.[1]
-
Light: Exposure to light, especially direct sunlight or artificial light, can cause photodegradation of the active components of Kanamycin.[1][2]
-
Contamination: Microbial contamination resulting from non-sterile handling can jeopardize the safety and effectiveness of the solution.[1]
Q2: What is the optimal pH range for maintaining this compound solution stability?
The optimal pH for this compound solution stability is between 4.5 and 8.5.[1][4] Specifically, a slightly acidic pH range of 4.5 to 5.5 is where its stability is highest.[1] For bekanamycin (Kanamycin B), the optimal pH range for activity is neutral to slightly alkaline (pH 7.0-8.0).[5][6]
Q3: How should I store my this compound stock solution?
For optimal stability, this compound solutions should be stored under the following conditions:
-
Short-term storage: Aqueous stock solutions can be stored at 2-8°C for several weeks to a month.[1][4][7]
-
Long-term storage: For long-term storage (up to 12 months), it is recommended to store aliquots at -20°C to avoid repeated freeze-thaw cycles.[7][8][9][10][11][12]
-
Protection from light: Always store solutions in opaque or amber-colored containers to protect them from light-induced degradation.[1][2]
Q4: Can I autoclave my this compound solution to sterilize it?
No, it is generally not recommended to autoclave this compound solutions. While some sources suggest a slight loss of activity after autoclaving at 120°C, the standard and safest method for sterilization is filtration through a 0.22 µm filter.[3][4][7][13][14] Heat can cause degradation of the antibiotic.[2][9]
Q5: What are the signs of this compound degradation in my solution?
Signs of degradation can include:
-
Reduced antibacterial activity or inconsistent experimental results.[2]
-
Changes in the physical appearance of the solution, such as color change or precipitation.[2][3]
-
Appearance of unexpected peaks in HPLC chromatograms.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antibacterial activity.
| Potential Cause | Troubleshooting Steps |
| Degradation of Kanamycin stock solution | 1. Prepare a fresh Kanamycin stock solution using a validated protocol. 2. Verify the concentration of the new stock solution using HPLC or spectrophotometry.[2] 3. Ensure proper storage of the stock solution (aliquoted, at -20°C, protected from light).[2][7][9] |
| Incorrect pH of the culture medium | 1. Monitor the pH of your culture medium, as bacterial metabolism can cause it to become acidic.[6] 2. Consider using a buffered medium to maintain a stable pH within the optimal range for Kanamycin activity (pH 7.0-8.0).[5][6] |
| Presence of Kanamycin-resistant bacteria | 1. Ensure the use of a susceptible bacterial strain. 2. If resistance is suspected, verify the resistance profile of the bacteria. |
Issue 2: Precipitation observed in the this compound solution.
| Potential Cause | Troubleshooting Steps |
| Improper solvent or incorrect pH | 1. Ensure the use of a suitable solvent, such as sterile, purified water or phosphate-buffered saline (PBS).[2][4] 2. Verify that the pH of the solution is within the recommended range (4.5-8.5).[1][4] Adjust the pH if necessary to regain solubility.[2] |
| Storage at low temperatures (below 2°C) | 1. Avoid storing the solution at temperatures below 2°C, as this can cause precipitation.[1] 2. If precipitation has occurred due to cold, gently warm the solution and mix to redissolve before use. |
| Exceeding solubility limits | 1. Do not exceed the recommended stock solution concentration. This compound is soluble in water up to 50 mg/mL.[4] |
Data Summary
Table 1: Stability of this compound in Aqueous Solution under Various Conditions
| Condition | Stability | Reference |
| 37°C in aqueous solution | Stable for approximately 5 days | [4][5][9] |
| 72°C, pH 7.3 in minimal medium | No detectable loss of activity | [5] |
| 72°C, pH 5.0 in minimal medium | Becomes more labile | [5] |
| Room temperature in most IV infusion fluids | Stable for 24 hours | [15] |
| Room temperature (pH 6-8) | Stable for 6-8 months (1-2% loss of activity) | [3] |
Table 2: Recommended Storage Conditions and Shelf-Life of this compound Aqueous Solutions
| Storage Temperature | Recommended Duration | Notes | Citations |
| 2-8°C (Refrigerated) | Several weeks to 30 days | Common for short-term storage of stock solutions. | [1][4][7][9] |
| -5 to -20°C (Frozen) | Up to 12 months | Recommended for long-term storage. Aliquoting is advised to avoid repeated freeze-thaw cycles. | [7][8][9][10][11][12] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, purified (distilled or deionized) water
-
Sterile container (e.g., 50 mL centrifuge tube)
-
Electronic balance and weighing boat
-
Sterile syringe (e.g., 20 mL)
-
Sterile 0.22 µm filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment, weigh out the required amount of this compound powder. For a 50 mg/mL solution, you would weigh 0.5 g for a final volume of 10 mL.[16]
-
Transfer the powder to a sterile container.
-
Add a portion of the sterile water to dissolve the powder.
-
Bring the solution to the final desired volume with sterile water.
-
Attach a sterile 0.22 µm filter to a sterile syringe and draw up the Kanamycin solution.[13][14][17]
-
Filter-sterilize the solution into a new sterile container.
-
Aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[9][14][16]
-
Label each aliquot with the name of the solution, concentration, and the date of preparation.
-
Store the aliquots at -20°C for long-term use.[7][9][14][16]
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to induce and identify potential degradation products.
Materials:
-
1 mg/mL this compound stock solution in water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Hot air oven
-
UV light source (254 nm)
-
HPLC system
Procedure:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method to identify and quantify the degradation products.[9]
-
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Troubleshooting decision tree for this compound solution issues.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Kanamycinsulfat 50 mg/mL [genaxxon.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. khimexpert.com [khimexpert.com]
- 8. This compound 100 mL | Request for Quote | Gibco™ | thermofisher.com [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound Solution, 100 × - Elabscience® [elabscience.com]
- 11. bioline.com [bioline.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Preparation of 100mg/ml kanamycin solution [protocols.io]
- 14. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]
- 15. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. Kanamycin Stock Solution [novoprolabs.com]
Why are my cells dying at the recommended Kanamycin concentration?
This guide provides answers to frequently asked questions and troubleshooting advice for researchers encountering unexpected cell death when using Kanamycin at its recommended concentration.
Frequently Asked Questions (FAQs)
Q1: Why are my cells dying at the recommended Kanamycin concentration?
Several factors could be contributing to unexpected cell death, even when using the standard recommended concentration of Kanamycin (typically 50-100 µg/mL). These can be broadly categorized as issues with the antibiotic itself, the specifics of your experimental system, or underlying cell health problems.
Possible Causes:
-
Incorrect Kanamycin Concentration: This could be due to errors in stock solution preparation or dilution.
-
Degraded Kanamycin Stock: Improper storage can lead to a loss of potency, or conversely, the formation of more toxic byproducts.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to antibiotics. The "recommended" concentration may be too high for your specific cells.
-
Plasmid Issues: The Kanamycin resistance gene on your plasmid may not be expressing efficiently, leaving the cells vulnerable.
-
General Cell Health Issues: Suboptimal culture conditions, contamination, or other stressors can make cells more susceptible to antibiotic-induced death.
Q2: How does Kanamycin actually kill cells?
Kanamycin is a bactericidal antibiotic, meaning it actively kills bacteria.[1] Its primary mechanism of action is the inhibition of protein synthesis.[1][2][3][4]
Mechanism of Action:
-
Entry into the Cell: Kanamycin enters bacterial cells, with the process differing slightly between gram-positive and gram-negative bacteria.[1]
-
Ribosome Binding: Once inside, Kanamycin binds to the 30S ribosomal subunit.[1][2][3][4]
-
Inhibition of Protein Synthesis: This binding event disrupts the normal process of translation in several ways:
-
Accumulation of Faulty Proteins: The production of non-functional or misfolded proteins is detrimental to the cell.[1]
-
Cell Death: The accumulation of these aberrant proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.[1]
dot
References
How to handle precipitation in Kanamycin sulfate stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Kanamycin sulfate stock solutions, particularly concerning precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is sterile, purified water, such as deionized, distilled, or ultrapure water.[1][2][3] Some protocols also suggest the use of phosphate-buffered saline (PBS).[2]
Q2: What is the maximum recommended concentration for a this compound stock solution?
A2: this compound is soluble in water up to 50 mg/mL.[1][3][4][5] Preparing stock solutions at concentrations of 10-50 mg/mL is a common practice.[1]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: this compound stock solutions should be stored at 2-8°C for short-term use (several weeks) or at -20°C for long-term storage.[1][3] It is also advised to store solutions in the dark or in amber-colored containers to protect them from light, as light exposure can lead to degradation.[2][6] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[2]
Q4: What is the optimal pH range for this compound solution stability?
A4: The stability of this compound solutions is pH-dependent. The solution is most stable in a slightly acidic to neutral pH range. Different sources suggest slightly different optimal ranges, such as 4.5 to 5.5[6] or 6.0 to 8.5 for a 1% solution[4][5][7]. One source indicates stability in a pH range of 6-8 for extended periods at room temperature.[8]
Q5: Can this compound solutions be autoclaved?
A5: It is generally recommended to sterilize this compound solutions by filtering through a 0.2 µm filter rather than autoclaving.[1][3][4][6] While some data suggests only a slight loss of activity after autoclaving at 120°C, filter sterilization is the preferred method to ensure potency.[8]
Troubleshooting Guide: Precipitation in this compound Stock Solutions
Precipitation in your this compound stock solution can compromise your experiments. The following guide will help you identify the cause and find a solution.
Issue 1: Precipitate forms immediately upon dissolving this compound.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | Ensure the concentration of your stock solution does not exceed 50 mg/mL. If a higher concentration is attempted, the antibiotic may not fully dissolve. |
| Inappropriate Solvent | Use sterile, purified water (deionized, distilled, or ultrapure) or PBS.[2] Avoid using solvents in which this compound is practically insoluble, such as alcohol, acetone, chloroform, and ether.[4][5] |
| Incorrect pH of Solvent | Check the pH of your water or buffer. While this compound is stable in a relatively broad pH range, highly acidic or alkaline conditions could affect its solubility. A 1% solution in water should have a pH between 6.5 and 8.5.[4][5] |
Issue 2: Precipitate forms during storage.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Storing the solution at temperatures below 2°C can cause precipitation.[6] Conversely, high temperatures can lead to degradation, which may also manifest as cloudiness or precipitation.[2][6] Store at 2-8°C for short-term and -20°C for long-term storage.[1][3] |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing your stock solution can lead to precipitation and degradation.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes before freezing. |
| pH Shift During Storage | The pH of the solution may change over time, leading to precipitation. If you suspect a pH shift, you can carefully measure and adjust the pH. |
| Evaporation | If the container is not sealed properly, evaporation can occur, leading to an increase in the concentration of this compound and potential precipitation.[4] Ensure containers are securely sealed. |
Data Summary
| Parameter | Recommended Condition | Notes |
| Solvent | Sterile, purified water (deionized, distilled, ultrapure) or PBS[1][2] | This compound is practically insoluble in alcohols and nonpolar solvents.[9] |
| Concentration | Up to 50 mg/mL[1][3][4][5] | Higher concentrations may lead to precipitation. |
| pH for Stability | 4.5 - 8.5 (optimal ranges vary slightly by source)[4][5][6][7][8] | A 1% solution in water typically has a pH of 6.5-8.5.[4][5] |
| Storage Temperature | 2-8°C (short-term) or -20°C (long-term)[1][3] | Temperatures below 2°C may cause precipitation.[6] |
| Sterilization | 0.2 µm filter sterilization[1][3][4][6] | Autoclaving is not recommended as it can lead to a loss of activity.[8] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder using sterile equipment.
-
Dissolving: Add the this compound powder to a sterile container. Add the appropriate volume of sterile, purified water to achieve a final concentration of 50 mg/mL.
-
Mixing: Gently vortex or invert the container until the this compound is completely dissolved.[10]
-
Sterilization: Sterilize the solution by passing it through a 0.2 µm syringe filter into a new sterile container.[3][10][11]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes. Label the tubes with the concentration and date of preparation. Store at -20°C for long-term use.[3]
Protocol 2: Troubleshooting and Resolubilizing Precipitated this compound Solution
-
Visual Inspection: Observe the solution. If the precipitation is minor, it may be possible to redissolve it. If the solution is very cloudy or contains a large amount of precipitate, it is best to discard it and prepare a fresh stock.
-
Warming: Gently warm the solution to room temperature or in a 37°C water bath for a short period. Agitate the solution gently to see if the precipitate redissolves.
-
pH Adjustment: If warming is unsuccessful, check the pH of the solution using a sterile pH indicator strip or a calibrated pH meter. If the pH is outside the optimal range (4.5-8.5), carefully adjust it using sterile, dilute HCl or NaOH. Add the acid or base dropwise while gently mixing and monitoring the pH.
-
Filtration: If the precipitate does not dissolve after warming and pH adjustment, it is likely due to degradation or contamination. In this case, the undissolved particles should be removed by filtering the solution through a 0.2 µm filter.[2] Be aware that this may result in a lower final concentration of active Kanamycin.
-
Potency Check (Optional but Recommended): After resolubilization, it is advisable to test the potency of the this compound solution. This can be done through a bioassay, such as a disk diffusion assay or by determining the minimum inhibitory concentration (MIC) against a susceptible bacterial strain.
-
Proper Storage: After treatment, store the solution as recommended (aliquoted at -20°C) to prevent future precipitation.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. khimexpert.com [khimexpert.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ubpbio.com [ubpbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. カナマイシン硫酸塩 mixture of Kanamycin A (main component) and Kanamycin B and C | Sigma-Aldrich [sigmaaldrich.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Kanamycinsulfat 50 mg/mL [genaxxon.com]
- 9. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Preparation of 100mg/ml kanamycin solution [protocols.io]
Kanamycin and pH: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical role of pH in the activity and stability of the antibiotic Kanamycin in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Kanamycin's antibacterial activity?
Kanamycin, like other aminoglycoside antibiotics, exhibits its highest antibacterial activity in a neutral to slightly alkaline environment, generally within a pH range of 7.0 to 8.0.[1] Its potency can be significantly reduced in acidic conditions.[1]
Q2: Why is Kanamycin's activity pH-dependent?
The activity of Kanamycin is linked to the protonation state of its amino groups. In acidic environments (low pH), these amino groups become protonated, leading to a higher positive charge on the molecule. This increased positive charge is thought to impede the transport of the antibiotic across the bacterial cell membrane, thus reducing its effectiveness.[1] Conversely, in neutral to alkaline conditions, Kanamycin is less protonated, which facilitates its uptake by bacterial cells.[1]
Q3: How does pH affect the stability of Kanamycin in solutions?
Kanamycin's stability is also influenced by pH. For short-term storage of aqueous solutions (approximately 5 days at 37°C), a neutral pH is generally acceptable.[1][2] However, for longer-term storage of stock solutions at 2-8°C, a slightly acidic pH range of 4.5 to 5.5 is recommended to maintain stability.[3] Under strongly acidic or alkaline conditions, particularly at elevated temperatures, Kanamycin can undergo degradation through hydrolysis.[1][3]
Q4: My Kanamycin solution appears to have lost potency. Could pH be the culprit?
Yes, this is a strong possibility. If your culture medium has become acidic due to bacterial metabolism, it can inhibit Kanamycin's activity.[1] Many bacteria produce acidic byproducts during growth, which can lower the pH of the medium.[1] It is also crucial to consider the pH of your stock solution and ensure it has been stored under appropriate conditions to prevent degradation.[4]
Q5: Can I adjust the pH of my culture medium to optimize Kanamycin's activity?
Yes, you can adjust the pH of your medium. For instance, using sterile buffers like phosphate buffer for a pH of 7.4 can help maintain an optimal environment for Kanamycin's activity.[1] When preparing media, you can use sterile HCl or NaOH to adjust the pH to the desired range before adding the antibiotic.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lower than expected antibacterial activity | The pH of the culture medium may have dropped below the optimal range for Kanamycin activity due to bacterial metabolism.[1] | Monitor the pH of your culture medium throughout the experiment. Consider using a buffered medium (e.g., with phosphate buffer) to maintain a stable pH within the optimal range of 7.0-8.0.[1] |
| Inconsistent results between experiments | Variability in the initial pH of the culture medium. | Standardize the pH of your growth medium for all experiments. Always measure and adjust the pH before adding Kanamycin. |
| Precipitation in Kanamycin stock solution | The pH of the solution may be outside the optimal range for solubility, or the storage conditions are not ideal.[4] | Ensure Kanamycin stock solutions are prepared in sterile water and, if necessary, buffered to a slightly acidic pH (4.5-5.5) for long-term storage to maintain stability and solubility.[3] Store at 2-8°C.[1][2] |
| Loss of Kanamycin potency over time | Degradation of the antibiotic due to improper storage pH or temperature.[1][4] | Prepare fresh Kanamycin stock solutions regularly. For long-term storage, aliquot and store at -20°C.[5][6] For refrigerated stock solutions, ensure the pH is slightly acidic.[3] |
Data on pH-Dependent Stability of Aminoglycosides
While specific data for Kanamycin is limited in the provided search results, the following table illustrates the stability of a closely related aminoglycoside, Bekanamycin, at different pH values and 40°C. This data can serve as a general guide to the expected stability trends for Kanamycin.
Table 1: Stability of Bekanamycin Sulfate at 40°C [1]
| pH | Buffer | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| 2.0 | 0.01 N HCl | ~95% | ~85% | ~70% |
| 4.5 | Acetate Buffer | >99% | ~98% | ~96% |
| 7.0 | Phosphate Buffer | >99% | >99% | ~98% |
| 9.0 | Borate Buffer | ~98% | ~94% | ~88% |
| 12.0 | 0.01 N NaOH | ~90% | ~75% | ~55% |
Experimental Protocols
Protocol 1: Determining the Effect of pH on Kanamycin Activity (MIC Assay)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of Kanamycin at various pH levels.[1]
Materials:
-
This compound powder
-
Mueller-Hinton Broth (MHB)
-
Sterile buffers (e.g., phosphate buffer for pH 7.4, acetate buffer for pH 5.5)
-
Sterile 1 N HCl and 1 N NaOH for pH adjustment
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of pH-Adjusted Media:
-
Prepare MHB according to the manufacturer's instructions.
-
Divide the MHB into separate sterile containers for each pH to be tested (e.g., pH 5.5, 6.5, 7.4, 8.0).
-
Adjust the pH of each aliquot using the appropriate sterile buffer or by dropwise addition of sterile HCl or NaOH.
-
Confirm the final pH with a calibrated pH meter.
-
Sterile-filter the pH-adjusted media.
-
-
Preparation of Kanamycin Dilutions:
-
Prepare a stock solution of Kanamycin in sterile water.
-
Perform serial dilutions of the Kanamycin stock solution in each of the pH-adjusted MHB preparations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the 96-well plate containing the Kanamycin dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH condition.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Determining the MIC:
-
After incubation, determine the MIC, which is the lowest concentration of Kanamycin that completely inhibits visible bacterial growth.
-
Visualizations
References
Kanamycin Aliquot Integrity: A Technical Guide to Preventing Degradation
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper handling and storage of Kanamycin aliquots to avoid degradation from repeated freeze-thaw cycles. Adhering to these guidelines will help ensure the potency and reliability of Kanamycin in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it important to avoid repeated freeze-thaw cycles of Kanamycin aliquots?
A1: Repeatedly freezing and thawing Kanamycin solutions can compromise its stability and effectiveness. While Kanamycin is considered relatively robust, the process can lead to the formation of ice crystals that may physically damage the antibiotic molecule. More importantly, frequent temperature fluctuations can accelerate chemical degradation pathways such as hydrolysis and oxidation, reducing the effective concentration of the active antibiotic in your solution.[1][2][3] This can lead to inconsistent experimental results, including the failure of selection experiments in cell culture.
Q2: How many times can I freeze-thaw my Kanamycin aliquots?
A2: There is no universally defined maximum number of freeze-thaw cycles that Kanamycin can withstand without any loss of activity. However, it is a widely accepted best practice in laboratory settings to minimize freeze-thaw cycles for all antibiotic stock solutions. Some research protocols limit the use of antibiotic aliquots to approximately three freeze-thaw cycles as a precautionary measure.[4] For optimal results, it is highly recommended to prepare single-use aliquots.
Q3: What are the primary signs that my Kanamycin solution may have degraded?
A3: Visual inspection can sometimes indicate a problem. The appearance of precipitates in a Kanamycin solution upon thawing can suggest that the antibiotic has come out of solution, which can be caused by freezing.[1] A more definitive, though indirect, sign of degradation is a decrease in its biological activity. This may manifest as incomplete selection of transformed cells or the appearance of satellite colonies in your cultures.
Q4: What are the optimal storage conditions for Kanamycin aliquots?
A4: For long-term storage, Kanamycin stock solutions should be stored at -20°C.[5][6] For short-term storage, aliquots can be kept at 2-8°C for up to 30 days.[1] It is also crucial to protect Kanamycin solutions from light by using amber or opaque tubes, as it is light-sensitive.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced antibiotic efficacy (e.g., satellite colonies, failed selection) | Degraded Kanamycin due to repeated freeze-thaw cycles or improper storage. | Discard the suspect aliquot and use a fresh, single-use aliquot. Prepare new aliquots from a fresh stock solution following the recommended protocol. |
| Precipitate observed in thawed aliquot | Kanamycin has precipitated out of solution, possibly due to freezing.[1] | Gently warm the aliquot to room temperature and vortex to try and redissolve the precipitate. If it does not fully redissolve, discard the aliquot as the concentration will be inaccurate. |
| Inconsistent experimental results between different aliquots | Variability in aliquot preparation or handling, leading to different levels of degradation. | Ensure standardized procedures for preparing, storing, and thawing all Kanamycin aliquots. Always thaw aliquots slowly on ice. |
Quantitative Data Summary
The stability and recommended storage of Kanamycin solutions are summarized in the table below.
| Parameter | Recommendation | Notes |
| Long-Term Storage Temperature | -20°C | Minimizes chemical degradation over extended periods. |
| Short-Term Storage Temperature | 2-8°C | Suitable for up to 30 days.[1] |
| Recommended Aliquot Volume | Single-use volumes | Avoids the need for repeated freeze-thaw cycles. |
| Light Protection | Store in amber or opaque tubes | Kanamycin is sensitive to light, which can cause photodegradation.[1][2] |
| pH of Solution | 6.0-8.0 | Kanamycin is most stable within this pH range.[7] |
Experimental Protocol: Preparation of Kanamycin Aliquots
This protocol outlines the steps for preparing sterile, single-use Kanamycin aliquots from a powder stock.
Materials:
-
Kanamycin sulfate powder
-
Sterile, nuclease-free water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 1.5 mL microcentrifuge tubes (amber or opaque)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Vortex mixer
-
Calibrated balance and weigh boats
Procedure:
-
Calculate and Weigh: Determine the desired stock concentration (e.g., 50 mg/mL). Calculate the required mass of this compound powder and weigh it out accurately in a weigh boat.
-
Dissolve: Transfer the Kanamycin powder to a sterile conical tube. Add the appropriate volume of sterile, nuclease-free water. Vortex thoroughly until the powder is completely dissolved.
-
Sterile Filtration: Draw the Kanamycin solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.
-
Aliquoting: Dispense the sterile-filtered Kanamycin solution into pre-labeled, sterile microcentrifuge tubes in single-use volumes (e.g., 100 µL or 1 mL).
-
Labeling: Clearly label each aliquot with the name of the antibiotic, concentration, date of preparation, and your initials.
-
Storage: Immediately place the aliquots in a -20°C freezer for long-term storage.
Workflow for Handling Kanamycin Aliquots
Caption: Decision workflow for preparing and using Kanamycin aliquots to ensure stability.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. protocol-online.org [protocol-online.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Kanamycinsulfat 50 mg/mL [genaxxon.com]
Technical Support Center: Kanamycin Activity and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to confirm the activity of old Kanamycin stock solutions and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My Kanamycin stock solution is old. How can I be sure it's still active?
A1: The stability of Kanamycin solutions can be affected by storage conditions and age.[1][2] To confirm the activity of an old stock solution, it is recommended to perform a bioassay. The two most common and straightforward methods are the disk diffusion assay and the Minimum Inhibitory Concentration (MIC) assay. These assays will provide a qualitative or quantitative measure of the antibiotic's potency against a known susceptible bacterial strain.
Q2: What are the optimal storage conditions for Kanamycin stock solutions?
A2: To maintain stability, Kanamycin solutions should be stored at 2°C to 8°C in the dark.[1][2] Light and elevated temperatures can lead to degradation.[1][2] For long-term storage, aliquoting the stock solution into smaller, single-use volumes and storing them at -20°C can minimize degradation from repeated freeze-thaw cycles.[3] It is also crucial to ensure the pH of the solution is within a stable range, typically between 4.5 and 5.5.[2]
Q3: I'm seeing unexpected growth of my negative control on Kanamycin selection plates. What could be the cause?
A3: This is a common issue that can arise from several factors:
-
Inactive Kanamycin: Your Kanamycin stock solution may have lost its potency. It is advisable to test its activity using a bioassay.
-
Incorrect Kanamycin Concentration: The final concentration of Kanamycin in your plates might be too low. It is always recommended to perform a titration to determine the optimal selection concentration for your specific bacterial strain.[4]
-
Resistant Bacteria: The bacterial strain you are using may have developed resistance to Kanamycin.[1]
-
Plate Preparation Issues: If the agar was too hot when the Kanamycin was added, it could have degraded the antibiotic. Ensure the agar has cooled to around 50°C before adding the antibiotic.
Troubleshooting Guides
Guide 1: Assessing Kanamycin Activity with a Disk Diffusion Assay
The disk diffusion assay is a qualitative method to determine the sensitivity of a bacterial strain to an antibiotic. A zone of inhibition around an antibiotic-impregnated disk indicates that the antibiotic is active and effective against the bacteria.
Experimental Protocol:
-
Prepare a Bacterial Lawn: Inoculate a sterile Mueller-Hinton agar (MHA) plate with a standardized suspension (e.g., 0.5 McFarland standard) of a known Kanamycin-sensitive bacterial strain (e.g., E. coli DH5α). Spread the inoculum evenly to create a uniform bacterial lawn.
-
Apply Kanamycin Disk: Aseptically place a sterile filter paper disk (6 mm in diameter) onto the center of the inoculated MHA plate.
-
Add Kanamycin Solution: Pipette a small, known volume (e.g., 10 µL) of your old Kanamycin stock solution onto the filter paper disk. As a positive control, use a fresh, commercially prepared Kanamycin disk or a freshly prepared Kanamycin solution. A negative control disk with sterile water should also be included.
-
Incubate: Invert the plate and incubate at 37°C for 16-18 hours.
-
Observe and Measure: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters.
Data Interpretation:
| Zone of Inhibition Diameter (mm) | Interpretation | Recommended Action |
| > 15 mm | Active | The Kanamycin solution is likely active. Proceed with your experiment, but consider running a quantitative assay for confirmation if results are critical. |
| 5 - 15 mm | Reduced Activity | The Kanamycin solution has likely degraded. Prepare a fresh stock solution. |
| < 5 mm | Inactive | The Kanamycin solution is likely inactive. Discard the old stock and prepare a fresh solution. |
Guide 2: Determining the Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism after overnight incubation. This quantitative method provides a more precise measure of antibiotic potency.
Experimental Protocol:
-
Prepare Serial Dilutions: Prepare a series of two-fold dilutions of your old Kanamycin stock solution in a liquid growth medium (e.g., Luria-Bertani broth) in a 96-well microtiter plate. The concentration range should be broad enough to encompass the expected MIC.
-
Inoculate with Bacteria: Add a standardized inoculum of a Kanamycin-sensitive bacterial strain to each well, including a positive control well (bacteria only, no Kanamycin) and a negative control well (broth only).
-
Incubate: Cover the plate and incubate at 37°C for 16-20 hours with shaking.
-
Determine MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of Kanamycin at which no visible growth is observed.
Data Interpretation:
| Observed MIC | Expected MIC for Susceptible Strain | Interpretation | Recommended Action |
| Within expected range | e.g., ≤4 µg/mL for S. aureus[5] | Active | The Kanamycin solution is active. |
| Significantly higher than expected | e.g., >16 µg/mL for S. aureus | Reduced Activity or Resistance | The Kanamycin solution may have degraded, or the bacterial strain may have developed resistance. Prepare a fresh stock solution and re-test. If the MIC remains high, consider using a different bacterial strain or antibiotic. |
Visual Guides
Caption: Workflow for confirming Kanamycin activity.
Caption: Troubleshooting guide for selection failure.
References
Validation & Comparative
Comparing the efficacy of Kanamycin and gentamicin in bacterial sepsis models
An In-Depth Comparison of Efficacy in Preclinical Sepsis Models for Researchers and Drug Development Professionals.
The landscape of bacterial sepsis treatment is in constant evolution, demanding rigorous evaluation of existing antibiotic therapies. Among the critical tools in our arsenal are the aminoglycosides, a class of potent bactericidal agents. This guide provides a detailed comparison of two key aminoglycosides, Kanamycin and Gentamicin, focusing on their efficacy in preclinical models of bacterial sepsis. By presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to inform their work.
At a Glance: Kanamycin vs. Gentamicin Efficacy
A pivotal study provides a direct comparison of Kanamycin and Gentamicin in a neonatal rat model of Escherichia coli bacteremia and meningitis. The findings, summarized below, highlight key differences in their in vitro and in vivo performance.
| Parameter | Kanamycin | Gentamicin | Reference Study |
| In Vitro Susceptibility (E. coli K1 strain) | Kim et al., 1985[1] | ||
| Minimal Inhibitory Concentration (MIC) | 4 µg/ml | 2 µg/ml | Kim et al., 1985[1] |
| Minimal Bactericidal Concentration (MBC) | 8 µg/ml | 2 µg/ml | Kim et al., 1985[1] |
| In Vivo Efficacy (Newborn Rat Sepsis Model) | Kim et al., 1985[1] | ||
| Bacterial Clearance from Blood | Less rapid | More rapid | Kim et al., 1985[1] |
| Incidence of Meningitis | Higher | Lower | Kim et al., 1985[1] |
| Survival Rate | Lower | Higher | Kim et al., 1985[1] |
| Inflammatory Cytokine Modulation (Neonatal Murine Sepsis Model) | |||
| IL-1β Reduction in Blood | Data not available | Significant reduction | Speer et al., 2020[2] |
| IL-6 Reduction in Blood | Data not available | Significant reduction | Speer et al., 2020[2] |
Delving into the Data: Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the detailed methodologies employed in the key comparative studies.
Neonatal Rat Sepsis Model for In Vivo Efficacy Testing
This protocol is a synthesized representation based on the study by Kim et al. (1985) and other detailed neonatal sepsis models.
1. Animal Model:
-
Species: Wistar rats, newborn (specific age and weight to be standardized across experiments).
-
Housing: Housed with the dam in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum.
2. Sepsis Induction:
-
Bacterial Strain: Escherichia coli K1 strain, a common causative agent of neonatal meningitis.
-
Inoculum Preparation: Bacteria are grown in tryptic soy broth to a logarithmic phase. The bacterial suspension is then centrifuged, washed, and resuspended in sterile saline to a concentration of approximately 10^8 colony-forming units (CFU)/mL.
-
Inoculation: Newborn rats are inoculated via intraperitoneal injection with a specific volume of the bacterial suspension (e.g., 0.1 mL) to achieve a target dose of 10^7 CFU per animal.
3. Antibiotic Treatment:
-
Drug Preparation: Kanamycin sulfate and Gentamicin sulfate are dissolved in sterile saline to the desired concentrations.
-
Administration: At a defined time point post-infection (e.g., 2 hours), animals receive subcutaneous or intramuscular injections of Kanamycin, Gentamicin, or a saline control. Dosages are calculated based on the animals' body weight (e.g., Kanamycin: 15 mg/kg/day; Gentamicin: 7.5 mg/kg/day, often administered in divided doses).[3]
4. Outcome Assessment:
-
Bacterial Load Quantification:
-
At selected time points post-treatment, blood samples are collected via cardiac puncture.
-
Cerebrospinal fluid (CSF) may also be collected.
-
Serial dilutions of blood and CSF are plated on agar plates.
-
CFU are counted after overnight incubation to determine the bacterial concentration per milliliter.
-
-
Survival Monitoring: Animals are monitored at regular intervals for a defined period (e.g., 7 days), and the number of surviving animals in each treatment group is recorded.
In Vitro Susceptibility Testing
-
Method: Broth microdilution method is used to determine the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC).
-
Procedure:
-
Serial twofold dilutions of Kanamycin and Gentamicin are prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the E. coli K1 strain.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after 18-24 hours of incubation at 37°C.[1]
-
To determine the MBC, aliquots from wells showing no visible growth are plated on antibiotic-free agar. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[1]
-
Inflammatory Cytokine Analysis
The following protocol is based on a study by Speer et al. (2020) which investigated the effect of Gentamicin on cytokine levels in a neonatal murine sepsis model.[2]
-
Sample Collection: At specified time points after infection and treatment, blood is collected into tubes containing an anticoagulant.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Cytokine Measurement: Plasma levels of key inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Visualizing the Science: Diagrams and Pathways
To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: A typical workflow for evaluating antibiotic efficacy in a neonatal sepsis model.
Caption: Aminoglycosides bind to the 30S ribosomal subunit, leading to aberrant protein synthesis and bacterial cell death.
Discussion and Conclusion
The available preclinical data strongly suggest that Gentamicin exhibits superior efficacy compared to Kanamycin in treating experimental E. coli sepsis in a neonatal rat model. This is evidenced by its lower MIC and MBC values, leading to more rapid bacterial clearance and improved survival rates in vivo.[1]
While direct comparative data on the immunomodulatory effects of Kanamycin and Gentamicin are lacking, studies on Gentamicin indicate that it can significantly reduce the levels of key pro-inflammatory cytokines such as IL-1β and IL-6.[2] This anti-inflammatory activity may contribute to its overall therapeutic benefit in sepsis, a condition characterized by a dysregulated inflammatory response.
It is important to note that the choice of antibiotic in a clinical setting is multifactorial, considering local resistance patterns, patient-specific factors, and the potential for adverse effects. However, for researchers and drug development professionals, the preclinical evidence presented here provides a strong foundation for understanding the relative efficacy of these two important aminoglycosides. Future studies directly comparing the immunomodulatory profiles of Kanamycin and Gentamicin in sepsis models would be invaluable in further refining our understanding of their therapeutic mechanisms.
References
- 1. ampicillin chloramphenicol kanamycin: Topics by Science.gov [science.gov]
- 2. A Neonatal Murine Escherichia coli Sepsis Model Demonstrates That Adjunctive Pentoxifylline Enhances the Ratio of Anti- vs. Pro-inflammatory Cytokines in Blood and Organ Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kanamycin and gentamicin treatment of neonatal sepsis and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Kanamycin and Neomycin in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of Kanamycin and Neomycin, two critical aminoglycoside antibiotics. Understanding the shared mechanisms of bacterial resistance to these drugs is paramount for effective antimicrobial stewardship and the development of novel therapeutic strategies. This document outlines the molecular basis of cross-resistance, presents supporting quantitative data from experimental studies, and details the methodologies used to derive these findings.
Mechanisms of Action and Resistance
Kanamycin and Neomycin belong to the aminoglycoside class of antibiotics and share a similar mechanism of action. They bind to the 30S ribosomal subunit in bacteria, specifically to the A-site on the 16S rRNA, which interferes with protein synthesis by causing codon misreading and inhibiting translocation.[1] This disruption of protein synthesis is ultimately lethal to the bacterial cell.
Due to their structural similarities and identical molecular targets, these antibiotics are often susceptible to the same bacterial resistance mechanisms, leading to a high degree of cross-resistance.[1][2] The primary mechanisms are:
-
Enzymatic Modification: This is the most prevalent mechanism of aminoglycoside resistance.[3] Bacteria acquire genes, often on mobile genetic elements like plasmids, that encode for Aminoglycoside-Modifying Enzymes (AMEs).[4] These enzymes inactivate the antibiotics by adding chemical groups. A key enzyme class responsible for cross-resistance between Kanamycin and Neomycin is Aminoglycoside Phosphotransferase (APH) , such as APH(3').[2][3][5] These enzymes catalyze the phosphorylation of the 3'-hydroxyl group on the antibiotic, which prevents it from binding to the ribosome.[2] The gene aph(3')-Ia is a well-documented example that confers resistance to both Kanamycin and Neomycin.
-
Target Site Alteration: Mutations in the bacterial genes encoding the 30S ribosomal subunit, particularly the 16S rRNA, can alter the antibiotic binding site.[6] This reduces the binding affinity of both Kanamycin and Neomycin, rendering them ineffective. Studies have identified a specific locus in Escherichia coli, designated nek, where mutations result in co-resistance to both antibiotics through changes in the ribosome.[7]
-
Reduced Permeability and Efflux Pumps: Bacteria can develop resistance by limiting the intracellular concentration of antibiotics. This is achieved by either reducing the permeability of the cell membrane or by actively expelling the drugs using efflux pumps.[6] While less specific than enzymatic modification, these mechanisms can contribute to broad-spectrum, low-level resistance against multiple aminoglycosides, including Kanamycin and Neomycin.
Quantitative Analysis of Cross-Resistance
The level of resistance is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. A significant increase in the MIC value for a bacterial strain indicates resistance.
Experimental data clearly demonstrates that a single resistance mechanism can confer high-level resistance to both Kanamycin and Neomycin. A study on E. coli expressing a novel Aminoglycoside 3'-O-Phosphotransferase, APH(3')-Id, provides a clear example of this phenomenon.
| Bacterial Strain | Resistance Gene | MIC (µg/mL) - Neomycin | Fold Increase | MIC (µg/mL) - Kanamycin | Fold Increase |
| E. coli DH5α (Control) | None | 4 | - | 2 | - |
| E. coli DH5α (Recombinant) | aph(3')-Id | 64 | 16x | >2048 | >1024x |
Data sourced from a study on the APH(3')-Id enzyme.[5]
As the data indicates, the expression of the aph(3')-Id gene leads to a 16-fold increase in the MIC for Neomycin and a more than 1024-fold increase for Kanamycin, confirming potent cross-resistance.[5] Other studies have shown that E. coli mutants selected for resistance to either Kanamycin or Neomycin are invariably resistant to both, with MIC values reaching approximately 100 µg/mL and 150 µg/mL, respectively.[7]
Visualizing Resistance Mechanisms and Workflows
Diagrams created using Graphviz DOT language illustrate the key pathways and experimental procedures.
Signaling Pathway: Enzymatic Inactivation
Caption: Mechanism of enzymatic inactivation of Kanamycin and Neomycin by APH(3') enzymes.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocols
The determination of MIC values is crucial for assessing antibiotic susceptibility and cross-resistance. The Broth Microdilution Method is a standard and widely used protocol.
Protocol: Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterial strain.
Materials:
-
Sterile 96-well microtiter plates
-
Test bacterial strain (e.g., E. coli)
-
Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Stock solutions of Kanamycin and Neomycin of known concentration
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Multichannel pipette and sterile tips
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
In the first well of a row, add 50 µL of the antibiotic stock solution (at 2x the highest desired concentration), resulting in a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 50 µL from the last well. This creates a gradient of antibiotic concentrations.
-
Leave one well with broth only as a sterility control and another well for a growth control (broth + inoculum, no antibiotic).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum (from Step 1) to each well (except the sterility control). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity. The presence of turbidity indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well in the dilution series).
-
This standardized protocol ensures reproducibility and allows for the direct comparison of antibiotic efficacy and resistance levels.
References
- 1. In vivo and in vitro cross-resistance of kanamycin-resistant mutants of E. coli to other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kanamycin kinase - Wikipedia [en.wikipedia.org]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. Frontiers | Identification and characterization of a novel chromosomal aminoglycoside 3’-O-phosphotransferase, APH(3′)-Id, from Kluyvera intermedia DW18 isolated from the sewage of an animal farm [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Coresistance to neomycin and kanamycin by mutations in an Escherichia coli locus that affects ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coresistance to Neomycin and Kanamycin by Mutations in an Escherichia coli Locus that Affects Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using Kanamycin over other aminoglycoside antibiotics
For researchers and professionals in drug development, the selection of an appropriate antibiotic is a critical decision. This guide provides a comprehensive comparison of Kanamycin with other aminoglycoside antibiotics, supported by experimental data, to inform laboratory and clinical research.
Kanamycin, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, has long been a tool in both clinical settings and molecular biology laboratories.[1] Its primary mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit of bacteria, which can lead to mistranslation of mRNA and ultimately, bacterial cell death.[2][3] While effective, the emergence of resistance and the availability of other aminoglycosides such as gentamicin and amikacin necessitate a careful evaluation of its advantages and disadvantages.
Comparative Efficacy: In Vitro Activity
The in vitro efficacy of aminoglycosides is typically determined by their minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Comparative studies have shown that the activity of Kanamycin varies against different bacterial species when compared to other aminoglycosides.
| Antibiotic | E. coli | P. aeruginosa | K. aerogenes | Indole-producing Proteus spp. |
| Kanamycin | 4% | 89% | 21% | 16% |
| Gentamicin | Resistant strains are a problem in unusual circumstances. | Generally effective. | Generally effective. | Generally effective. |
| Tobramycin | Generally effective. | Generally effective. | Generally effective. | Generally effective. |
| Amikacin | Generally effective. | Generally effective against Kanamycin-resistant strains. | Generally effective. | Generally effective. |
| Table 1: Percentage of Resistant Strains Among Clinical Isolates. This table summarizes the percentage of bacterial strains found to be resistant to Kanamycin and provides a qualitative comparison of the efficacy of other aminoglycosides against the same bacteria. Data compiled from a study of 393 bacterial strains.[4][5] |
In a study evaluating a K1 Escherichia coli strain, the in vitro susceptibility was comparable between gentamicin and kanamycin, with MICs of 2 µg/ml and 4 µg/ml, respectively.[6] However, another study comparing several aminoglycosides against 200 strains of Pseudomonas aeruginosa found Kanamycin to be the least active.[7] Amikacin often demonstrates the broadest spectrum of activity, particularly against strains resistant to other aminoglycosides.[4][5]
In Vivo Efficacy: Preclinical Models
Translating in vitro data to in vivo efficacy is a crucial step in drug development. Animal models, such as the mouse bacteremia model, are frequently used for this purpose.
A study using a newborn rat model of E. coli bacteremia and meningitis demonstrated that gentamicin was more effective than kanamycin in vivo.[6] This was evidenced by more rapid bacterial clearance from the blood, a lower incidence of meningitis in bacteremic animals, and improved survival rates.[6] The addition of ampicillin improved the therapeutic outcome of kanamycin, suggesting that combination therapy may be a valuable strategy when using this aminoglycoside.[6]
Toxicity Profile: Ototoxicity and Nephrotoxicity
A significant consideration in the use of aminoglycosides is their potential for ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys).
| Aminoglycoside | Nephrotoxicity Incidence | Ototoxicity Incidence |
| Kanamycin | Data suggests it is among the more toxic along with sisomicin and amikacin. | More toxic to the cochlea than the vestibular organs. |
| Gentamicin | 15% (in one study) | 11% (in one study) |
| Amikacin | 0% (in one study) | 13% (in one study) |
| Table 2: Comparative Toxicity of Aminoglycosides in Clinical and Preclinical Studies. This table presents a summary of the incidence of nephrotoxicity and ototoxicity associated with Kanamycin, Gentamicin, and Amikacin from a prospective, randomized, blinded comparative trial.[3] A preclinical study in rats also suggested that kanamycin, sisomicin, and amikacin have similar levels of nephrotoxicity, which is greater than that of tobramycin, netilmicin, and streptomycin, but less than gentamicin.[8] |
In a comparative study in cats, amikacin was found to be selectively cochleotoxic, while gentamicin primarily affected vestibular function.[9] Another study in guinea pigs indicated that kanamycin is more toxic to the cochlea than the vestibular organs.[10] A prospective, randomized, blinded comparative trial in humans suggested that amikacin may be less nephrotoxic than gentamicin.[3]
Resistance Profile
Bacterial resistance to aminoglycosides is a growing concern. The primary mechanisms of resistance include enzymatic modification of the antibiotic, alteration of the ribosomal target site, and active efflux of the drug from the bacterial cell.[11] Cross-resistance between different aminoglycosides is a significant clinical challenge. For instance, resistance to kanamycin can sometimes confer resistance to amikacin, particularly in Mycobacterium tuberculosis.[12] However, amikacin was specifically designed to be refractory to many of the enzymes that inactivate other aminoglycosides, often making it effective against kanamycin-resistant strains.[5][13]
Advantages of Kanamycin in Specific Applications
Despite some of the comparative disadvantages in clinical efficacy and toxicity, Kanamycin holds a significant advantage in molecular biology as a selection agent. The kanamycin resistance gene (kanR), often the neomycin phosphotransferase II (nptII) gene, is widely used as a selectable marker in plasmids for bacterial transformation.[14][15] Its cost-effectiveness and the well-established protocols for its use make it a staple in many research laboratories.[14]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.
-
Preparation of Antibiotic Solutions: A stock solution of the aminoglycoside is prepared and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotic are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vivo Efficacy Assessment in a Mouse Bacteremia Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of an antibiotic.
-
Infection: Mice are infected intraperitoneally or intravenously with a lethal dose of a pathogenic bacterial strain.
-
Treatment: At a specified time post-infection, groups of mice are treated with the test antibiotic (e.g., Kanamycin) and a comparator antibiotic (e.g., Gentamicin) at various doses. A control group receives a placebo.
-
Monitoring: The health of the mice is monitored over a set period, and survival rates are recorded.
-
Bacterial Load Determination: At specific time points, subgroups of mice may be euthanized, and blood and organs (e.g., spleen, liver) are collected to determine the bacterial load (CFU/g of tissue or mL of blood).
-
Data Analysis: Survival curves are analyzed, and the reduction in bacterial load between treated and control groups is calculated to determine the efficacy of the antibiotic.
Visualizing Key Pathways and Workflows
Caption: Signaling pathway of aminoglycoside-induced ototoxicity.
Caption: Experimental workflow for MIC determination.
Caption: Workflow for Kanamycin selection of transformed bacteria.
References
- 1. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of ototoxicity and nephrotoxicity in patients randomly assigned to treatment with amikacin or gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of a new aminoglycoside derivative of kanamycin, a comparison with tobramycin and gentamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Newer aminoglycosides--amikacin and tobramycin: an in-vitro comparison with kanamycin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of gentamicin and kanamycin alone and in combination with ampicillin in experimental Escherichia coli bacteremia and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro comparison of kanamycin, kanendomycin, gentamicin, amikacin, sisomicin, and dibekacin against 200 strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Ototoxicity of Amikacin and Gentamicin in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative ototoxicity of ribostamycin, dactimicin, dibekacin, kanamycin, amikacin, tobramycin, gentamicin, sisomicin and netilmicin in the inner ear of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. goldbio.com [goldbio.com]
Kanamycin vs. G418 (Geneticin): A Comparative Guide for Eukaryotic Cell Selection
For researchers, scientists, and drug development professionals, the selection of successfully transfected eukaryotic cells is a critical step in establishing stable cell lines for a multitude of applications, from basic research to therapeutic protein production. Aminoglycoside antibiotics are a common tool for this purpose, with G418 (Geneticin) being the gold standard. While the Kanamycin resistance gene is often present in expression vectors, its direct use in eukaryotic selection is a point of confusion. This guide provides an objective comparison of Kanamycin and G418, supported by experimental data, to clarify their roles and performance in eukaryotic cell selection.
At a Glance: Key Differences
| Feature | Kanamycin | G418 (Geneticin) |
| Primary Application | Prokaryotic Selection | Eukaryotic Selection |
| Mechanism of Action | Binds to 30S ribosomal subunit, inhibiting protein synthesis.[1][2] | Binds to the 80S ribosome in eukaryotic cells, inhibiting protein synthesis.[3][4] |
| Resistance Gene | nptII (neo) or kanR | nptII (neo) |
| Eukaryotic Selection Efficacy | Ineffective and not recommended.[5] | Highly effective and widely used.[6] |
| Typical Working Concentration (Eukaryotic) | Not established | 100 - 2000 µg/mL (cell line dependent).[4][7] |
| Selection Time | Not applicable | 10 - 14 days.[8] |
Mechanism of Action and Resistance
Both Kanamycin and G418 are aminoglycoside antibiotics that function by inhibiting protein synthesis. However, their primary targets differ, which is the crux of their differential application.
Kanamycin primarily targets the 30S ribosomal subunit in prokaryotes, leading to mistranslation and eventual bacterial cell death.[1][2] While it can exhibit cytotoxicity in mammalian cells, it is significantly less potent compared to other aminoglycosides like gentamicin and is not typically used for eukaryotic selection.[9] In fact, some sources state that Kanamycin is completely ineffective for mammalian cell selection.[5]
G418 (Geneticin) , an analog of neomycin and gentamicin, is a potent inhibitor of protein synthesis in eukaryotic cells by binding to the 80S ribosome.[3][4] This makes it highly effective for selecting transfected eukaryotic cells.
Resistance to both antibiotics is conferred by the same gene, often referred to as the neomycin resistance gene (neo), neomycin phosphotransferase II (nptII), or Kanamycin resistance gene (kanR). This gene encodes the enzyme aminoglycoside 3'-phosphotransferase (APH(3')-II), which inactivates the antibiotics through phosphorylation.[6] Therefore, a vector containing the kanR gene will render eukaryotic cells resistant to G418.
Performance in Eukaryotic Cell Selection
G418 (Geneticin) is the undisputed standard for selecting eukaryotic cells expressing the neo resistance gene. Its efficacy is well-documented across a wide range of cell lines.
Kanamycin , on the other hand, is not used for eukaryotic selection. While vectors used for mammalian expression often carry a Kanamycin resistance marker, this is for selection during the plasmid cloning and propagation stages in bacteria, such as E. coli. For subsequent selection in mammalian cells, G418 must be used.[10][11]
Experimental Protocols
Determining Optimal G418 Concentration: The Kill Curve
The optimal concentration of G418 is highly cell-line specific and must be determined empirically by generating a kill curve. This experiment determines the minimum concentration of the antibiotic that effectively kills non-transfected cells within a reasonable timeframe.
Protocol for Kill Curve Determination:
-
Cell Seeding: Plate the parental (non-transfected) cell line in a multi-well plate at a low density (e.g., 20-25% confluency).
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 100, 200, 400, 600, 800, 1000, 1400 µg/mL). Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells and monitor their viability daily. Replace the medium with fresh, antibiotic-containing medium every 2-3 days.
-
Endpoint Analysis: The optimal concentration for selection is the lowest concentration that results in complete cell death within 10-14 days.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. goldbio.com [goldbio.com]
- 3. The aminoglycoside G418 hinders de novo prion infection in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G418 - Wikipedia [en.wikipedia.org]
- 5. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. benchchem.com [benchchem.com]
- 7. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 8. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. invivogen.com [invivogen.com]
Spectinomycin: A Superior Alternative to Kanamycin for Specific Research Applications
For researchers in molecular biology and plant sciences, the choice of a selectable marker is a critical decision that can significantly impact the efficiency and outcome of experiments. While Kanamycin has long been a standard, Spectinomycin emerges as a powerful alternative, offering distinct advantages in stability, selection clarity, and absence of cross-resistance with other commonly used aminoglycosides.
This guide provides a comprehensive comparison of Spectinomycin and Kanamycin, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary of Comparative Performance
| Feature | Spectinomycin | Kanamycin |
| Mechanism of Action | Binds to the 16S rRNA of the 30S ribosomal subunit, inhibiting translocation.[1][2][3] | Binds to the 16S rRNA of the 30S ribosomal subunit, causing misreading of mRNA and inhibiting translocation.[4][5][6] |
| Resistance Gene | aadA (aminoglycoside-3'-adenyltransferase)[7][8][9] | nptII (neomycin phosphotransferase II)[10][11][12] |
| Mode of Action | Primarily bacteriostatic[5][13] | Bactericidal[5] |
| Stability | High stability in culture media.[4][11] | Less stable, can lose activity over time.[14] |
| Satellite Colonies | Not associated with satellite colony formation.[15] | Less prone than ampicillin, but can still be an issue. |
| Cross-Resistance | No significant cross-resistance with Kanamycin or other aminoglycosides when resistance is due to target-site mutations.[16] | Can exhibit cross-resistance with other aminoglycosides like neomycin and gentamicin.[17] |
| Plant Transformation | Effective, non-lethal selection with a clear bleaching phenotype in non-transformed tissues.[7][8] Transformation efficiency can be comparable to or even exceed that of Kanamycin with optimized constructs.[18] | Widely used, but can be toxic to some plant tissues, leading to false negatives.[19] |
| Typical Working Conc. (E. coli) | 50-100 µg/mL[20][21] | 25-50 µg/mL[14][22] |
| Typical Working Conc. (Plants) | 25-100 mg/L[18][23] | 50-100 mg/L[18][23] |
Enhanced Performance in Plant Transformation
A significant advantage of Spectinomycin is its application in plant transformation. The selection process with Spectinomycin is non-lethal and results in a distinct, visual phenotype where non-transformed cells and tissues appear bleached.[7][8] This clarity simplifies the identification and isolation of successfully transformed plants.
Recent studies have demonstrated that the transformation efficiency using Spectinomycin can be on par with, or even superior to, Kanamycin. For instance, a study utilizing an enhanced spectinomycin resistance construct (pea STD trunc-sul1-aadA) reported comparable transformation efficiencies to Kanamycin in Arabidopsis thaliana, potato, and citrus.[18]
Table 1: Comparative Transformation Efficiency in Arabidopsis thaliana
| Selectable Marker | Transformation Efficiency (%) |
| Kanamycin (nptII) | 40.8 ± 5.6 |
| Spectinomycin (enhanced aadA) | 39.5 ± 4.1 |
Data adapted from a study comparing an enhanced spectinomycin marker to the standard kanamycin marker.[18]
This demonstrates that with optimized constructs, Spectinomycin is a highly effective selectable marker for a variety of plant species.
Mechanism of Action and Resistance: A Clear Distinction
Spectinomycin and Kanamycin both target the bacterial 30S ribosomal subunit to inhibit protein synthesis, yet their specific binding sites and the resulting effects differ. This distinction is crucial as it underlies the lack of cross-resistance between the two antibiotics.
Spectinomycin binds to helix 34 of the 16S rRNA, sterically blocking the movement of the head of the small ribosomal subunit, which is essential for the translocation step of protein synthesis.[2][24] Resistance is conferred by the aadA gene, which encodes an aminoglycoside-3'-adenyltransferase that adenylates and inactivates Spectinomycin.[3][7][8]
Kanamycin , an aminoglycoside, binds to a different site on the 16S rRNA, near the A-site.[6] This binding interferes with translational accuracy, causing misreading of the mRNA, and also inhibits translocation.[4][5] The nptII gene confers resistance by producing a phosphotransferase that phosphorylates and inactivates Kanamycin.[10][11]
The different binding sites and resistance mechanisms mean that mutations conferring resistance to one do not typically confer resistance to the other.[16]
Experimental Protocols
General Protocol for Bacterial Transformation and Selection
This protocol provides a general workflow for transforming E. coli and selecting for transformants using either Spectinomycin or Kanamycin.
1. Preparation of Competent Cells:
-
Prepare chemically competent E. coli cells (e.g., DH5α) using a standard calcium chloride or similar method.
2. Transformation (Heat Shock Method):
-
Thaw a 50 µL aliquot of competent cells on ice.[25]
-
Add 1-5 µL of plasmid DNA (containing either the aadA or nptII resistance gene) to the cells.[25]
-
Heat shock the cells at 42°C for 45-60 seconds.[25]
-
Immediately return the cells to ice for 2 minutes.[25]
-
Add 950 µL of SOC or LB medium (without antibiotics).[26]
-
Incubate at 37°C for 1 hour with shaking to allow for the expression of the antibiotic resistance gene.[26][27]
3. Plating and Selection:
-
Spread 100-200 µL of the transformed cells onto LB agar plates containing the appropriate antibiotic.
-
Incubate the plates overnight at 37°C.
4. Analysis:
-
Count the number of colonies on each plate to determine transformation efficiency.
-
Observe for the presence of satellite colonies. Spectinomycin plates are expected to be free of satellite colonies.[15]
Protocol for Plant Transformation Selection (Arabidopsis thaliana Floral Dip Method)
This protocol outlines the selection phase of Arabidopsis transformation.
1. Transformation:
-
Perform Agrobacterium-mediated transformation of Arabidopsis thaliana using the floral dip method.[18] The Agrobacterium should carry a binary vector containing the gene of interest and the appropriate selectable marker (aadA for Spectinomycin or nptII for Kanamycin).
2. Seed Sterilization and Plating:
-
Harvest the seeds from the transformed plants.
-
Surface sterilize the seeds.
-
Plate the seeds on a selection medium (e.g., MS medium) containing the selective agent.
-
For Spectinomycin: 25-75 mg/L.
-
For Kanamycin: 50-70 mg/L.[18]
-
3. Selection and Observation:
-
Incubate the plates under appropriate light and temperature conditions.
-
Observe the plates over several weeks.
-
Spectinomycin plates: Transformed seedlings will be green and healthy, while non-transformed seedlings will be bleached white.[7]
-
Kanamycin plates: Transformed seedlings will be green, while non-transformed seedlings will be chlorotic and eventually die.
-
4. Transfer and Analysis:
-
Transfer the healthy, green seedlings to soil.
-
Confirm the presence of the transgene through PCR or other molecular techniques.
Conclusion
Spectinomycin presents a robust and often superior alternative to Kanamycin for a variety of molecular biology and plant science applications. Its high stability, clear selection phenotype in plants, and lack of cross-resistance with Kanamycin make it an invaluable tool for researchers. By understanding the distinct mechanisms and advantages of Spectinomycin, scientists can optimize their experimental workflows, improve selection efficiency, and achieve more reliable results.
References
- 1. Inhibition of protein synthesis by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Genome-wide identification of Kanamycin B binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US5073675A - Method of introducing spectinomycin resistance into plants - Google Patents [patents.google.com]
- 10. NPTII Assays for Measuring Gene Expression and Enzyme Activity in Transgenic Plants | Springer Nature Experiments [experiments.springernature.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Detection of nptII (kanamycin resistance) genes in genomes of transgenic plants by marker-rescue transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo and in vitro cross-resistance of kanamycin-resistant mutants of E. coli to other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of an improved construct for spectinomycin selection in plant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Working concentration with Spectinomycin - Bacteria Escherichia coli - BNID 108853 [bionumbers.hms.harvard.edu]
- 22. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. phytojournal.com [phytojournal.com]
- 24. researchgate.net [researchgate.net]
- 25. addgene.org [addgene.org]
- 26. neb.com [neb.com]
- 27. Bacterial Transformation - Mix & Go Competent Cells - CHEM 584 [protocols.io]
A Comparative Analysis of Kanamycin and Carbenicillin Stability in Culture Media
For researchers engaged in molecular biology, microbiology, and drug development, the choice of a suitable selective antibiotic is critical for successful experimentation. The stability of these antibiotics in culture media directly impacts the selection pressure and, consequently, the experimental outcome. This guide provides an objective comparison of the stability of two commonly used antibiotics, Kanamycin and Carbenicillin, supported by experimental data and detailed protocols.
Overview of Kanamycin and Carbenicillin
Kanamycin is an aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit of bacteria. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Carbenicillin, a semi-synthetic penicillin, belongs to the β-lactam class of antibiotics. It works by inhibiting the synthesis of the bacterial cell wall. While both are widely used, their chemical structures and mechanisms of action lead to significant differences in their stability under typical laboratory conditions. Generally, aminoglycosides like kanamycin are more stable than semi-synthetic penicillins such as carbenicillin[1].
Quantitative Stability Comparison
The stability of an antibiotic in culture media is influenced by several factors, including temperature, pH, and the presence of inactivating enzymes produced by the microorganisms.
| Parameter | Kanamycin | Carbenicillin |
| Chemical Class | Aminoglycoside | β-lactam (Carboxypenicillin) |
| Primary Degradation Pathway | Hydrolysis, Photodegradation[2] | Hydrolysis of the β-lactam ring, enzymatic degradation by β-lactamases[3][4] |
| Thermal Stability | Generally heat-sensitive, with increased degradation at higher temperatures[2][5]. However, it shows no detectable loss of activity at 72°C and pH 7.3 for a significant duration[6][7]. | More resistant to heat than ampicillin, but susceptible to degradation[8][9]. Stable at 37°C for 3 days. |
| pH Sensitivity | Most stable in a slightly acidic pH range of 4.5 to 5.5[2]. Becomes more labile at a pH of 5.0 compared to 7.3[6]. | More stable at lower pH than ampicillin[10]. |
| Light Sensitivity | Susceptible to photodegradation; storage in opaque or amber-colored containers is recommended[2][5]. | Not highlighted as a primary concern, but general good practice is to protect from light. |
| Enzymatic Degradation | Can be inactivated by aminoglycoside-modifying enzymes. | Susceptible to degradation by β-lactamase enzymes, which are often produced by the host bacteria[4][11][12][13]. |
| Half-life in Culture | At 72°C and pH 7.3, no detectable loss of activity was observed[6][7]. Stock solutions at 37°C are stable for approximately 5 days[14]. | In the presence of β-lactamase-producing E. coli, carbenicillin was completely degraded within 2.5-3.0 hours[3]. The half-life can be as short as a few hours[15]. |
| Storage of Plates | LB-Kanamycin plates are stable for about a month when stored at 2-8°C[14]. Some sources suggest stability for up to 6 months if protected from light[16]. | Generally recommended for use within a few weeks. Carbenicillin's stability helps in reducing the formation of satellite colonies compared to ampicillin[8][9]. |
Experimental Protocols
Protocol for Assessing Antibiotic Stability in Liquid Culture
This protocol outlines a method to determine the half-life of Kanamycin and Carbenicillin in a liquid bacterial culture.
1. Preparation of Materials:
- Bacterial strain (e.g., E. coli DH5α) with and without a plasmid conferring resistance to the tested antibiotic.
- Luria-Bertani (LB) broth.
- Stock solutions of Kanamycin (50 mg/mL in sterile water) and Carbenicillin (50 mg/mL in sterile water).
- Sterile culture tubes or flasks.
- Incubator shaker set to 37°C.
- Spectrophotometer.
- Microplate reader or equipment for determining minimum inhibitory concentration (MIC).
2. Experimental Procedure:
- Inoculate LB broth with the antibiotic-resistant bacterial strain. Grow overnight at 37°C with shaking.
- The next day, dilute the overnight culture into fresh LB broth containing the desired final concentration of either Kanamycin (e.g., 50 µg/mL) or Carbenicillin (e.g., 100 µg/mL).
- At regular time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), collect an aliquot of the culture.
- Centrifuge the collected aliquot to pellet the bacterial cells.
- Filter-sterilize the supernatant to remove any remaining bacteria.
- To determine the remaining active antibiotic concentration, perform a bioassay. This can be done by determining the MIC of the collected supernatant against a sensitive (non-resistant) bacterial strain.
- Create a standard curve of known antibiotic concentrations versus the growth inhibition of the sensitive strain.
- Use the standard curve to calculate the concentration of active antibiotic remaining in the collected supernatants at each time point.
- Plot the antibiotic concentration versus time and calculate the half-life.
Protocol for Preparing and Storing Antibiotic-Containing Media
1. Preparation of LB Agar with Kanamycin:
- Prepare LB agar according to the manufacturer's instructions.
- Autoclave the medium at 121°C for 15-20 minutes[17].
- Allow the sterilized medium to cool to approximately 50-55°C[17].
- Aseptically add Kanamycin stock solution to a final concentration of 50 µg/mL[17].
- Mix gently and pour into sterile petri dishes.
- Store the plates at 2-8°C, protected from light[5].
2. Preparation of LB Agar with Carbenicillin:
- Follow the same procedure as for Kanamycin, but add Carbenicillin stock solution to a final concentration of 50-100 µg/mL[18].
- Store the plates at 2-8°C.
Visualizing Workflows and Degradation Pathways
Experimental Workflow for Antibiotic Stability Assay
Caption: Workflow for determining antibiotic stability in liquid culture.
Degradation Pathways of Kanamycin and Carbenicillin
Caption: Primary degradation pathways for Kanamycin and Carbenicillin.
Conclusion
The choice between Kanamycin and Carbenicillin should be guided by the specific requirements of the experiment, including the bacterial strain, the duration of the culture, and the potential for enzymatic inactivation.
-
Kanamycin is a highly stable antibiotic, particularly in the absence of specific modifying enzymes. Its resistance to degradation makes it suitable for long-term cultures and for maintaining consistent selection pressure. However, its stability is influenced by pH, temperature, and light, which should be controlled for optimal performance.
-
Carbenicillin is generally more stable than other penicillins like ampicillin, leading to fewer satellite colonies[8][9]. However, its primary liability is its susceptibility to β-lactamase enzymes, which can be secreted by resistant bacteria and rapidly deplete the active antibiotic in the culture medium[3]. This makes it a less ideal choice for long-term or high-density cultures where β-lactamase accumulation can compromise selection.
For most standard cloning and selection procedures, both antibiotics are effective. However, for applications requiring prolonged and stringent selection, the superior stability of Kanamycin often makes it the preferred choice. Conversely, in situations where the byproducts of ampicillin degradation might be a concern, Carbenicillin presents a more stable alternative within the β-lactam class[10].
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Surprisingly fast disappearance of beta-lactam selection pressure in cultivation as detected with novel biosensing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Stability of antibiotics under growth conditions for thermophilic anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 9. goldbio.com [goldbio.com]
- 10. Carbenicillin - Wikipedia [en.wikipedia.org]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Interaction between carbenicillin and beta-lactamases from Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. dgsqcxi9lxx8v.cloudfront.net [dgsqcxi9lxx8v.cloudfront.net]
- 18. khimexpert.com [khimexpert.com]
Kanamycin in Combination: A Guide to Synergistic Antibiotic Effects
The rising tide of antibiotic resistance necessitates innovative strategies to preserve the efficacy of existing antimicrobial agents. Combination therapy, where two or more antibiotics are used concurrently, presents a promising approach to enhance therapeutic outcomes, reduce the likelihood of resistance development, and, in some cases, lower required dosages to minimize toxicity. This guide provides a comprehensive comparison of the synergistic effects of Kanamycin, an aminoglycoside antibiotic, with other classes of antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Synergy: A Two-Pronged Attack
The synergistic interaction between Kanamycin and certain other antibiotics, particularly β-lactams, is a well-documented phenomenon. The primary mechanism hinges on the ability of the partner antibiotic to increase the intracellular concentration of Kanamycin. β-lactam antibiotics, such as ampicillin and cephalosporins, inhibit the synthesis of the bacterial cell wall. This disruption compromises the integrity of the cell wall, making it more permeable and facilitating the uptake of Kanamycin.[1] Once inside the cell, Kanamycin binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately bacterial cell death.[1][2] This combined assault on two different essential cellular processes results in a more potent bactericidal effect than either drug could achieve alone.[1]
Caption: Mechanism of synergistic action between β-lactam antibiotics and Kanamycin.
Quantitative Analysis of Synergy: A Comparative Overview
The synergistic effect of antibiotic combinations is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, which is determined through a checkerboard assay. The FIC index is the sum of the FICs of each drug in the combination, where the FIC of a drug is the minimum inhibitory concentration (MIC) of that drug in combination divided by its MIC when used alone.[3][4]
An FIC index of ≤ 0.5 is generally considered synergistic.[3][5][6] An FIC index between 0.5 and 4.0 is typically interpreted as additive or indifferent, while an index > 4.0 indicates antagonism.[3][5]
The following tables summarize the in vitro synergistic effects of Kanamycin in combination with various antibiotics against different bacterial strains, as reported in the scientific literature.
Table 1: Synergistic Effects of Kanamycin with β-Lactam Antibiotics
| Combination | Bacterial Strain | MIC of Kanamycin Alone (µg/mL) | MIC of Partner Antibiotic Alone (µg/mL) | MIC of Kanamycin in Combination (µg/mL) | MIC of Partner Antibiotic in Combination (µg/mL) | FIC Index | Outcome | Reference |
| Kanamycin + Ampicillin | Staphylococcus aureus | 80 | 160 | 20 | 10 | 0.562 | Synergy | [7][8][9] |
| Kanamycin + Cefalexin | Staphylococcus aureus | - | - | - | - | - | Synergy (faster/greater kill) | [10][11] |
| Kanamycin + Cefalexin | Streptococcus uberis | - | - | - | - | - | Synergy (faster/greater kill) | [10][11] |
| Kanamycin + Cefalexin | Escherichia coli | - | - | - | - | - | Synergy (faster/greater kill) | [10][11] |
| Kanamycin + Ampicillin | Escherichia coli K12 | - | - | - | - | 2.125 | Indifference | [12] |
Table 2: Synergistic Effects of Kanamycin with Other Antibiotics and Adjuvants
| Combination | Bacterial Strain | MIC of Kanamycin Alone (µg/mL) | MIC of Partner Compound Alone (µg/mL) | MIC of Kanamycin in Combination (µg/mL) | MIC of Partner Compound in Combination (µg/mL) | FIC Index | Outcome | Reference |
| Kanamycin + Rifampin | Escherichia coli ML35p | - | - | 4-fold lower MIC | - | ≤0.5 | Synergy | [13] |
| Kanamycin + Metronidazole | Various resistant bacteria | 15.63 - >250 | 15.63 - 125 | - | - | 0.3125 - 0.5 | Synergy | [14] |
| Kanamycin + Citric Acid | Escherichia coli | - | - | At least 4-fold lower MIC | At least 4-fold lower MIC | - | Synergy | [15] |
| Kanamycin + Tetracycline | Escherichia coli K12 | - | - | - | - | 1.125 | Indifference | [12] |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[16][17][18]
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of Kanamycin and the partner antibiotic are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, the dilutions of Kanamycin are added to the wells in decreasing concentrations along the y-axis, and the dilutions of the partner antibiotic are added in decreasing concentrations along the x-axis.[17] This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[12][17]
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FIC index is then calculated using the formula mentioned previously.
Caption: Experimental workflow for the checkerboard assay.
Time-Kill Kinetic Assay
Time-kill assays provide a dynamic picture of the antimicrobial effect of antibiotic combinations over time.
Methodology:
-
Preparation: Bacterial cultures are grown to a specific logarithmic phase.
-
Exposure: The bacterial culture is then exposed to the antibiotics alone and in combination at specific concentrations (e.g., MIC, 2x MIC).
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Colony Counting: The samples are serially diluted and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time. Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[1]
Conclusion
The research overwhelmingly supports the use of Kanamycin in combination with other antibiotics, particularly β-lactams, to achieve synergistic effects against a range of bacterial pathogens. This approach can lead to enhanced bactericidal activity and may be a valuable strategy in combating multidrug-resistant infections.[2][7] The checkerboard and time-kill kinetic assays are essential in vitro tools for quantifying these interactions and guiding the development of effective combination therapies. Further research is warranted to explore novel synergistic partners for Kanamycin and to translate these in vitro findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [PDF] EVALUATION OF IN VITRO SYNERGY BETWEEN AMIPICILLIN AND KANAMYCIN AGAINST STAPHYLOCOCCUS AUREUS | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic interactions between cefalexin and kanamycin in Mueller-Hinton broth medium and in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. futurescienceleaders.com [futurescienceleaders.com]
- 13. Synergy with Rifampin and Kanamycin Enhances Potency, Kill Kinetics, and Selectivity of De Novo-Designed Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
The Prudent Researcher's Guide to Antibiotic Selection in Large-Scale Experiments: A Cost-Effectiveness Analysis of Kanamycin Sulfate
For researchers and drug development professionals embarking on large-scale experiments, such as high-density fermentation for recombinant protein production, the choice of a selective antibiotic is a critical decision with significant implications for both experimental success and budget. While Kanamycin sulfate is a widely used antibiotic, a thorough evaluation of its cost-effectiveness compared to common alternatives is essential for optimizing resources. This guide provides a comprehensive comparison of this compound with Ampicillin, Carbenicillin, and Spectinomycin, supported by experimental considerations and cost analysis to inform your selection process.
At a Glance: Comparative Overview of Common Antibiotics
The true cost of an antibiotic in large-scale applications extends beyond its purchase price. It encompasses its efficacy in preventing contamination, its stability under culture conditions, and its potential impact on protein yield. The following table summarizes these key parameters for Kanamycin and its common alternatives.
| Feature | This compound | Ampicillin Sodium Salt | Carbenicillin Disodium Salt | Spectinomycin Dihydrochloride Pentahydrate |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit, causing mRNA misreading.[1][2] | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4][5] | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6] | Inhibits protein synthesis by binding to the 30S ribosomal subunit and interfering with peptidyl tRNA translocation.[7][8] |
| Typical Working Concentration | 50 µg/mL | 100 µg/mL | 100 µg/mL | 50-100 µg/mL |
| Relative Cost per Gram * | ~$10.55/g | ~$16.96/g | ~$102.73/g | ~$111.00/g (for 5g) |
| Stability in Media | High | Low (degraded by β-lactamases and sensitive to pH changes) | High (more resistant to β-lactamases and pH changes than Ampicillin) | High |
| Satellite Colony Formation | Low to none | High | Low | Low |
| Primary Advantage | Cost-effective, stable | Inexpensive | High stability, reduces satellite colonies | Different resistance mechanism, useful for specific applications |
| Primary Disadvantage | Potential for impact on protein expression at high concentrations | Instability leads to satellite colonies and potential for culture contamination | High cost | High cost |
*Pricing is based on publicly available information from a major supplier (Thermo Fisher Scientific) for research-grade material and is subject to change. Bulk pricing may differ significantly.
Deeper Dive: Performance and Practical Considerations
Kanamycin: The Workhorse on a Budget
Kanamycin's primary appeal lies in its affordability and stability. As an aminoglycoside, it functions by disrupting protein synthesis, a mechanism distinct from the beta-lactam antibiotics.[1][2] This stability translates to a lower likelihood of antibiotic degradation in large-volume, long-duration cultures, theoretically providing sustained selective pressure. However, researchers should be aware that some studies suggest that varying concentrations of Kanamycin can influence gene transcription levels in E. coli, which could potentially impact the yield of the recombinant protein of interest.[9][10][11]
Ampicillin vs. Carbenicillin: The Stability Trade-Off
Ampicillin is often the default choice in many labs due to its low cost. However, its utility in large-scale experiments is hampered by its instability. The resistance gene for ampicillin, bla, encodes for a β-lactamase that is secreted by the bacteria, degrading the ampicillin in the surrounding media. This leads to the common problem of "satellite colonies" – small colonies of non-resistant bacteria that can grow in the vicinity of a resistant colony. In large liquid cultures, this can result in a significant loss of selective pressure, leading to a mixed population of plasmid-containing and plasmid-free cells, and consequently, lower protein yields.[12]
Carbenicillin, a close relative of ampicillin, offers a significant advantage in terms of stability. It is more resistant to degradation by β-lactamases and more tolerant of acidic conditions that can arise in high-density cultures.[13] This enhanced stability drastically reduces the formation of satellite colonies, ensuring a more uniform population of plasmid-harboring cells and more reliable experimental outcomes.[13] The major drawback of carbenicillin is its substantially higher price.
Spectinomycin: A Niche Player with Unique Advantages
Spectinomycin, another aminoglycoside, inhibits protein synthesis but is generally considered bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells.[7][8] Its distinct mechanism of action and resistance gene make it a valuable tool when other selection markers are not suitable, for instance, in strains that already carry resistance to other common antibiotics. While stable, its high cost often limits its use to smaller-scale applications or specific experimental needs.
Experimental Protocols for Cost-Effectiveness Evaluation
To empirically determine the most cost-effective antibiotic for your specific large-scale experiment, a head-to-head comparison is recommended. The following protocols outline a systematic approach to evaluate antibiotic performance based on contamination control and recombinant protein yield.
Protocol 1: Evaluating Antibiotic Efficacy in Preventing Contamination in Large-Scale Liquid Cultures
Objective: To assess the ability of Kanamycin, Ampicillin, Carbenicillin, and Spectinomycin to prevent the growth of non-transformed bacteria in a simulated large-scale culture.
Materials:
-
E. coli host strain (e.g., BL21(DE3))
-
Expression plasmid containing a gene for a reporter protein (e.g., GFP) and the appropriate resistance marker.
-
Non-transformed E. coli host strain.
-
LB Broth (or other suitable growth medium).
-
This compound, Ampicillin sodium salt, Carbenicillin disodium salt, Spectinomycin dihydrochloride pentahydrate.
-
Shaking incubator.
-
Spectrophotometer.
-
Agar plates (with and without antibiotics).
Methodology:
-
Prepare Starter Cultures: Inoculate 5 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli transformed with the expression plasmid. In parallel, prepare a starter culture of non-transformed E. coli in antibiotic-free LB broth. Incubate both overnight at 37°C with shaking.
-
Set up Large-Scale Cultures: Prepare four 1 L flasks, each containing 500 mL of LB broth and one of the four antibiotics at its recommended working concentration.
-
Inoculation: Inoculate each 500 mL culture with 5 mL of the transformed E. coli starter culture. To simulate contamination, add 50 µL (0.01%) of the non-transformed E. coli overnight culture to each flask.
-
Incubation and Monitoring: Incubate the flasks at 37°C with vigorous shaking. Monitor the optical density at 600 nm (OD600) every hour for 8-12 hours.
-
Assessment of Contamination:
-
At the 0, 4, 8, and 12-hour time points, withdraw a small aliquot from each culture.
-
Perform serial dilutions and plate onto two sets of agar plates: one with the corresponding antibiotic and one without any antibiotic.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on both sets of plates. The ratio of colonies on the antibiotic-containing plates to the non-selective plates will indicate the percentage of plasmid-retaining cells and the effectiveness of the antibiotic in suppressing the growth of contaminants.
-
Protocol 2: Assessing the Impact of Antibiotic Selection on Recombinant Protein Yield
Objective: To quantify and compare the yield of a recombinant protein when using Kanamycin, Ampicillin, Carbenicillin, and Spectinomycin as selective agents in a large-scale culture.
Materials:
-
All materials from Protocol 1.
-
Inducing agent (e.g., IPTG).
-
Cell lysis buffer.
-
SDS-PAGE equipment and reagents.
-
Western blotting equipment and reagents (optional).
-
Fluorometer or plate reader for GFP quantification.
Methodology:
-
Set up Large-Scale Cultures: Prepare four 1 L flasks, each containing 500 mL of LB broth and one of the four antibiotics at its recommended working concentration.
-
Inoculation and Growth: Inoculate each flask with 5 mL of an overnight starter culture of the transformed E. coli. Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding the appropriate concentration of the inducing agent (e.g., 1 mM IPTG).
-
Post-Induction Incubation: Continue to incubate the cultures for a further 4-6 hours (or as optimized for your protein of interest).
-
Harvesting and Normalization:
-
Measure the final OD600 of each culture.
-
Harvest a volume of cells from each culture that corresponds to the same number of cells (e.g., a volume equivalent to an OD600 of 10 in 1 mL).
-
Centrifuge the normalized cell samples and discard the supernatant.
-
-
Protein Extraction and Quantification:
-
Resuspend the cell pellets in a fixed volume of lysis buffer and perform cell lysis (e.g., by sonication).
-
Centrifuge the lysate to separate the soluble and insoluble fractions.
-
Quantify the total protein concentration in the soluble fraction (e.g., using a Bradford or BCA assay).
-
If expressing a fluorescent protein like GFP, measure the fluorescence of the soluble lysate.
-
-
SDS-PAGE and Western Blot Analysis:
-
Run equal amounts of total protein from the soluble fraction of each sample on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Compare the intensity of the band corresponding to your recombinant protein across the different antibiotic conditions.
-
For more quantitative analysis, perform a Western blot using an antibody specific to your protein of interest.
-
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Conclusion and Recommendations
The selection of an antibiotic for large-scale experiments is a multifaceted decision that requires a balance between cost, stability, and performance.
-
For cost-sensitive projects where maximal protein yield is not the absolute priority, this compound presents a compelling option. Its low price and good stability make it a reliable choice for routine large-scale cultures. However, it is advisable to perform pilot experiments to ensure that the chosen concentration does not negatively impact the expression of your specific protein of interest.
-
Ampicillin should be used with caution in large-scale and long-term cultures. Its inherent instability can compromise selective pressure, leading to inconsistent results and potentially lower yields.
-
When experimental success and reproducibility are paramount, and the budget allows, Carbenicillin is the superior choice over Ampicillin. Its enhanced stability minimizes the risk of satellite colonies and ensures consistent selective pressure, which is crucial for maximizing the yield of pure recombinant protein.
-
Spectinomycin serves as a valuable alternative for specific applications where resistance to other common antibiotics is a concern or when a bacteriostatic agent is preferred.
Ultimately, the most informed decision will come from empirical data generated using your specific expression system and experimental conditions. By following the outlined protocols, researchers can confidently select the most cost-effective antibiotic that aligns with their scientific goals and budgetary constraints.
References
- 1. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbiotech.com [ijbiotech.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of protein synthesis by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Kanamycin Sulfate
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. Kanamycin sulfate, a widely used aminoglycoside antibiotic, requires specific disposal procedures to prevent environmental contamination and the potential development of antibiotic resistance. This guide provides essential safety and logistical information for the proper disposal of this compound, aligning with best practices for laboratory safety.
Primary Disposal Method: Hazardous Waste Collection
The most direct and universally recommended method for the disposal of this compound, whether in solid form or as a concentrated stock solution, is to treat it as hazardous chemical waste.[1]
Operational Plan:
-
Segregation and Collection:
-
Collect all solid this compound waste and concentrated solutions in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked with "Hazardous Waste" and the chemical name, "this compound."[2]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3][4][5]
-
This ensures the waste is managed and disposed of in accordance with local, regional, and national regulations.[5]
-
Important Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves, when handling this compound waste.
-
Avoid generating dust when handling solid this compound.[2]
-
Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[3]
Inactivation Methods for Dilute Solutions
For dilute aqueous solutions of this compound, such as used culture media, inactivation of the antibiotic's biological activity is a key consideration before disposal. While collection as hazardous waste remains the safest option, the following inactivation methods have been explored. It is crucial to note that these methods may not be universally accepted, and consultation with your institution's EHS department is strongly advised before implementation.
There is conflicting information regarding the effectiveness of standard autoclaving (121°C) for the complete degradation of kanamycin. Some sources indicate that kanamycin is relatively heat-stable under these conditions. However, its degradation is significantly enhanced by increased temperature and acidic pH.
Experimental Data on Heat Inactivation:
| Temperature | Condition | Effect on Kanamycin |
| 100°C to 180°C | Hydrothermal | Degradation half-life shortened by over 87-fold. |
| Standard Autoclave | Very Acidic pH | May be effective for inactivation. |
Proposed Experimental Protocol for Acidic Autoclaving:
This protocol is based on available data and should be validated by your institution before adoption.
-
Acidification: Carefully adjust the pH of the kanamycin-containing waste solution to an acidic range (e.g., pH 3-4) using a suitable acid like hydrochloric acid (HCl).
-
Autoclaving: Autoclave the acidified solution at 121°C for a minimum of 60 minutes. For larger volumes, a longer cycle may be necessary to ensure the entire volume reaches the target temperature for a sufficient duration.
-
Neutralization and Disposal: After cooling, neutralize the solution with a suitable base (e.g., sodium hydroxide) before disposing of it in accordance with institutional guidelines.
Safety Note: Never mix bleach or other oxidizing agents with acidic solutions, as this can release toxic chlorine gas.[5]
A. Acid Hydrolysis:
Kanamycin is susceptible to hydrolysis under acidic conditions. While a definitive protocol for complete inactivation for disposal is not established, studies on related compounds provide some guidance.
Experimental Protocol for Forced Degradation (Bekanamycin):
| Reagent | Concentration | Temperature | Time |
| Hydrochloric Acid | 0.1 M | 60°C | 24 hours |
This data suggests that prolonged incubation in a mild acid solution at an elevated temperature can degrade aminoglycoside antibiotics.
B. Sodium Hypochlorite (Bleach) Inactivation:
Sodium hypochlorite is a broad-spectrum disinfectant, but its effectiveness for the complete chemical degradation of kanamycin is not well-documented. Standard laboratory procedures for disinfecting liquid biological waste often involve the use of bleach.
General Protocol for Bleach Disinfection:
| Application | Bleach Dilution (Household Bleach) | Final NaOCl Concentration | Contact Time |
| General Liquid Waste | 1:10 (1 part bleach to 9 parts waste) | ~0.5% | At least 20 minutes |
| High Organic Load Waste | 1:5 (1 part bleach to 4 parts waste) | ~1.0% | At least 20 minutes |
It is important to prepare fresh bleach solutions, as their efficacy diminishes over time. A 1:10 bleach solution should be used within 24 hours of preparation.
Disposal Decision Workflow
To assist in determining the appropriate disposal procedure for your this compound waste, the following workflow can be used.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Kanamycin Sulfate
Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
Kanamycin sulfate, a potent aminoglycoside antibiotic, is a valuable tool in molecular biology and drug development. However, its handling requires strict adherence to safety protocols to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including operational procedures and disposal plans, to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of appropriate Personal Protective Equipment (PPE) is paramount when handling this compound, particularly in its powdered form. Below is a summary of the required PPE.
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving open handling of the powder, such as weighing and transferring, to prevent inhalation.[1][2][3] A full-face respirator may be necessary for high-risk procedures or in the event of a significant spill.[1] |
| Eye & Face | Safety Goggles and Face Shield | Safety goggles are required at all times within the laboratory.[1][4] A face shield should be worn over safety goggles during powder handling to provide additional protection against splashes and airborne particles.[1][4] |
| Hand | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves.[1] The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area.[1] Gloves should be changed frequently.[1] |
| Body | Disposable, Low-Permeability Gown or Lab Coat with Long Sleeves | A disposable gown is preferred to prevent contamination of personal clothing.[1] It should have a solid front and tight-fitting cuffs.[1] If a reusable lab coat is used, it must be laundered regularly and not worn outside the laboratory.[1][5] |
| Foot | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills.[1] |
Operational Plan: A Step-by-Step Guide for Safe Handling
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Weighing:
-
Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1][6]
-
Decontamination: Before and after handling, decontaminate the work surface.
-
Weighing Procedure:
2. Solution Preparation:
-
All procedures for creating stock solutions must be performed within a chemical fume hood or another approved containment device.[1]
-
Use sterile water or a suitable buffer to dissolve the this compound.
-
Ensure the container is properly labeled with the chemical name, concentration, date, and your initials.
3. Spill Cleanup:
-
Evacuate: In case of a large spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.[3]
-
PPE: Wear the appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.
-
Containment: For dry spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[3][7] Avoid generating dust.[3] For liquid spills, absorb the spill with an inert material and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.[8]
4. Disposal:
-
Waste Classification: this compound waste is considered hazardous waste.[9]
-
Containers: Dispose of all contaminated materials, including empty containers, gloves, and disposable gowns, in a designated and clearly labeled hazardous waste container.[10]
-
Regulations: All waste disposal must be carried out in accordance with local, regional, national, and international regulations.[10] Do not dispose of this compound down the drain.[9]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to foster a culture of safety within the laboratory. By adhering to these procedures, researchers can minimize their risk of exposure to this compound and ensure a safe and productive research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
- 1. benchchem.com [benchchem.com]
- 2. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. merck.com [merck.com]
- 5. klamathcc.edu [klamathcc.edu]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
